Vkgils-NH2
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUKRSADJIIBX-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Vkgils-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vkgils-NH2 is a synthetic hexapeptide with a C-terminal amide modification. It is primarily utilized in scientific research as a negative control peptide for studies involving Protease-Activated Receptor 2 (PAR2). Its sequence, Val-Lys-Gly-Ile-Leu-Ser-NH2, is a scrambled version of the PAR2 agonist peptide, SLIGKV-NH2. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis, purification, and characterization. Furthermore, it visualizes the peptide's role in the context of PAR2 signaling and outlines a typical experimental workflow for its preparation and analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | [1][2] |
| Molecular Weight | 614.79 g/mol | [1] |
| Molecular Formula | C28H54N8O7 | [1] |
| C-Terminal Modification | Amide | [1][2] |
| Purity | ≥95% (as determined by HPLC) | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble to 2 mg/mL in water. Soluble in DMSO. | [1] |
| Storage Conditions | Store at -20°C. For long-term storage, -80°C is recommended. Solutions are unstable and should be prepared fresh. | [1][2] |
| Biological Activity | Inactive control peptide for the PAR2 agonist SLIGKV-NH2. It has no effect on DNA synthesis in cells. | [1][2][3] |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and characterization of this compound. These methods are standard in the field of peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
This compound, being a C-terminally amidated peptide, is efficiently synthesized using Fmoc-based solid-phase peptide synthesis.[4][5]
Principle: The peptide is assembled amino acid by amino acid on a solid resin support. The C-terminal amino acid is first attached to the resin. The temporary N-terminal protecting group (Fmoc) is removed, and the next Fmoc-protected amino acid is coupled. This cycle is repeated until the desired sequence is synthesized. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
Methodology:
-
Resin Selection: A Rink amide resin is a suitable choice for the synthesis of C-terminal peptide amides.[6]
-
First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to the deprotected Rink amide resin.
-
Deprotection: The Fmoc group is removed from the nitrogen of Serine using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the free amine on the resin-bound serine.
-
Wash: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 3-5 are repeated for each subsequent amino acid in the sequence: Ile, Gly, Lys(Boc), and Val.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu for Ser and Boc for Lys) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized to obtain a solid powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified to the desired level (typically >95%) using preparative RP-HPLC.[7][8][9][10]
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic peptides eluting at higher organic concentrations.
Methodology:
-
Column: A preparative C18 column is used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage over a set time is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and needs to be optimized.
-
Detection: The elution of the peptide is monitored by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected across the elution peak corresponding to the target peptide.
-
Analysis and Pooling: The collected fractions are analyzed by analytical RP-HPLC and/or mass spectrometry to determine their purity. Fractions with the desired purity are pooled.
-
Lyophilization: The pooled fractions are lyophilized to remove the solvents and obtain the purified peptide as a solid.
Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.[11][12][13][14][15]
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, this allows for the determination of the molecular weight, which can be compared to the theoretical mass to confirm the correct synthesis.
Methodology:
-
Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in an appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides. The peptide solution is sprayed into the mass spectrometer, where it forms charged droplets from which peptide ions are released.
-
Mass Analysis: The m/z of the peptide ions is measured by a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).
-
Data Analysis: The resulting spectrum is analyzed to find the peak(s) corresponding to the protonated peptide molecule [M+H]+. The molecular weight is calculated from the m/z value. The experimentally determined molecular weight should match the theoretical molecular weight of this compound (614.79 Da).
-
Tandem Mass Spectrometry (MS/MS) (Optional): For further confirmation, the parent ion can be fragmented, and the masses of the fragment ions can be analyzed to confirm the amino acid sequence.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Role in PAR2 Signaling
This compound is the inactive control for the PAR2 agonist SLIGKV-NH2. The diagram below illustrates the canonical PAR2 signaling pathway and the differential roles of the agonist and the control peptide.[16][17][18][19][20]
Caption: PAR2 signaling and the role of this compound as an inactive control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 17. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
The Unsung Hero: A Technical Guide to the Role of VKGILS-NH2 as a Control Peptide in PAR2 Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide research and drug development, the validity of experimental findings hinges on the quality of controls. This technical guide delves into the sequence analysis and functional application of VKGILS-NH2, a peptide whose significance lies not in its biological activity, but in its crucial role as a negative control. Specifically, this compound serves as the reversed amino acid sequence control for SLIGKV-NH2, a known agonist of the Protease-Activated Receptor 2 (PAR2).[1][2][3] Understanding the properties and proper utilization of this compound is essential for researchers investigating PAR2-mediated signaling pathways and developing novel therapeutics targeting this receptor. This guide will provide an in-depth analysis of its sequence, its function as a control, relevant experimental protocols, and the signaling context in which it is employed.
Sequence Analysis and Physicochemical Properties
The primary function of a control peptide is to demonstrate the specificity of the active peptide's sequence. Therefore, an ideal control should share key physicochemical properties with the active peptide while having a scrambled or reversed sequence. This compound is the C-terminally amidated reversed sequence of the PAR2 agonist SLIGKV-NH2.
| Property | This compound (Control Peptide) | SLIGKV-NH2 (PAR2 Agonist) | Rationale for Control |
| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | Ser-Leu-Ile-Gly-Lys-Val-NH2 | The reversed sequence ensures that any observed biological activity of SLIGKV-NH2 is due to its specific amino acid order and not merely its composition. |
| Molecular Weight | 614.79 g/mol | 614.78 g/mol [4] | Similar molecular weights ensure comparable diffusion and bioavailability in experimental systems. |
| Formula | C28H54N8O7 | C28H54N8O7[4] | An identical chemical formula underscores the isomeric nature of the peptides, isolating the sequence as the key variable. |
| Purity | ≥95% | Typically ≥95% | High purity is essential for both peptides to eliminate confounding effects from contaminants. |
| Solubility | Soluble to 2 mg/ml in water | Information not explicitly available, but expected to be similar. | Similar solubility profiles allow for the preparation of comparable stock solutions and working concentrations. |
| C-terminal Modification | Amide | Amide | The C-terminal amidation is a common modification to increase peptide stability and bioactivity. Matching this modification in the control is critical. |
The Functional Role of this compound as a Negative Control
This compound is employed in research to confirm that the biological effects observed with SLIGKV-NH2 are a direct result of PAR2 activation by its specific ligand sequence. It is established that this compound has no significant effect on cellular processes such as DNA synthesis.[1][2][3][5] The underlying principle is that if an experiment is well-controlled, the application of SLIGKV-NH2 should elicit a measurable response, while this compound and the vehicle control should not.
Logical Flow for Utilizing this compound as a Control
Caption: Logical workflow for using this compound as a negative control.
The PAR2 Signaling Pathway Context
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus, revealing a tethered ligand that binds to the receptor and initiates signaling. Synthetic peptides like SLIGKV-NH2 mimic this tethered ligand, thereby acting as agonists. When SLIGKV-NH2 binds to PAR2, it typically leads to the activation of Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to downstream effects such as inflammation, proliferation, and vasodilation. This compound, due to its reversed sequence, does not bind to and activate this pathway.
PAR2 Signaling Cascade: Agonist vs. Control
Caption: PAR2 signaling pathway activation by SLIGKV-NH2 and inaction by this compound.
Experimental Protocols
The following provides a generalized methodology for a cell-based assay using this compound as a negative control.
Objective: To determine if a specific cellular response (e.g., cytokine release) in human proximal tubule cells is mediated by PAR2 activation.
Materials:
-
Human proximal tubule epithelial cells (or other cells expressing PAR2)
-
Cell culture medium and supplements
-
SLIGKV-NH2 (active peptide)
-
This compound (control peptide)
-
Vehicle (e.g., sterile water or DMSO, depending on peptide solubility)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-8)
-
96-well cell culture plates
Protocol:
-
Cell Culture:
-
Culture human proximal tubule cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Peptide Preparation:
-
Prepare stock solutions of SLIGKV-NH2 and this compound (e.g., 10 mM in sterile water or DMSO). Store at -20°C or -80°C as recommended.[1]
-
On the day of the experiment, prepare working solutions of both peptides and the vehicle control by diluting the stock solutions in serum-free cell culture medium to the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
-
Cell Treatment:
-
Wash the cells gently with PBS.
-
Add the prepared working solutions of the vehicle, this compound, and SLIGKV-NH2 to the respective wells in triplicate.
-
Incubate the cells for a predetermined time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Endpoint Measurement (Cytokine Release):
-
After incubation, collect the cell culture supernatant from each well.
-
Perform an ELISA for the cytokine of interest (e.g., IL-8) on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels in the wells treated with this compound and SLIGKV-NH2 to the vehicle control.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
-
Experimental Workflow for a Cell-Based Assay
Caption: A typical experimental workflow using this compound as a control.
Hypothetical Data Presentation
The results from the experiment described above can be summarized in a table for clear comparison.
| Treatment Group | Concentration | Mean Cytokine Level (pg/mL) ± SD | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | 50.2 ± 5.1 | - |
| This compound | 100 µM | 55.8 ± 6.3 | p > 0.05 (Not Significant) |
| SLIGKV-NH2 | 100 µM | 450.7 ± 25.9 | p < 0.001 (Highly Significant) |
This hypothetical data clearly illustrates that only the PAR2 agonist SLIGKV-NH2, and not the control peptide this compound, elicits a significant increase in cytokine production, thereby confirming a PAR2-specific effect.
Conclusion
This compound is an indispensable tool in the study of PAR2 signaling. While devoid of intrinsic biological activity, its role as a high-fidelity negative control is paramount for the validation of research findings. By understanding its sequence relationship to the PAR2 agonist SLIGKV-NH2 and employing it correctly in well-designed experiments, researchers can confidently attribute observed biological effects to the specific activation of PAR2. This rigor is fundamental to advancing our understanding of PAR2's role in health and disease and to the development of targeted and effective therapeutics.
References
Vkgils-NH2: A Critical Control for Investigating Protease-Activated Receptor 2 (PAR2) Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vkgils-NH2 is a synthetic peptide widely utilized in biomedical research not for its biological activity, but for its crucial role as an inactive control. As the reverse amino acid sequence of the potent Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2, this compound is instrumental in ensuring the specificity of experimental results attributed to PAR2 activation. This technical guide provides a comprehensive overview of the function of this compound as a negative control, the mechanism of action of the active PAR2 agonist SLIGKV-NH2, and detailed experimental protocols for investigating PAR2 signaling.
The Role of this compound as a Negative Control
In peptide-based research, it is essential to differentiate between specific receptor-mediated effects and non-specific effects that may arise from the peptide's physicochemical properties. This compound, having the same amino acid composition as SLIGKV-NH2 but in a reversed sequence, serves as an ideal negative control. Its use allows researchers to validate that any observed biological response is a direct result of PAR2 activation by SLIGKV-NH2 and not due to factors such as peptide concentration, charge, or solubility. As consistently demonstrated in the literature, this compound does not elicit biological responses associated with PAR2 activation, such as vasodilation or intracellular calcium mobilization.[1][2][3][4][5][6]
Mechanism of Action of the PAR2 Agonist: SLIGKV-NH2
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and cellular proliferation. It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a new N-terminal sequence, SLIGKV in humans, which acts as a "tethered ligand," binding to and activating the receptor.
The synthetic peptide SLIGKV-NH2 mimics this endogenous tethered ligand, directly activating PAR2 without the need for proteolytic cleavage. Upon binding, SLIGKV-NH2 induces a conformational change in the PAR2 receptor, leading to the activation of downstream signaling cascades.
Key Signaling Pathways
Activation of PAR2 by SLIGKV-NH2 typically initiates signaling through Gαq and Gαi proteins, leading to:
-
Phospholipase C (PLC) Activation: This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium ([Ca2+]) Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Elevated intracellular calcium and DAG levels synergistically activate PKC.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: PKC can, in turn, phosphorylate and activate components of the MAPK pathway, most notably ERK1/2 (Extracellular signal-Regulated Kinase 1/2).
These signaling events culminate in various cellular responses, including vasodilation, inflammation, cell proliferation, and, in some contexts, modulation of apoptosis.
Quantitative Data: In Vivo Vasodilation Studies
A key study demonstrating the specific activity of SLIGKV-NH2 and the inactivity of this compound was conducted in human forearm resistance vessels. The results clearly show a dose-dependent vasodilation in response to SLIGKV-NH2, while this compound had no significant effect.[1][2]
| Peptide | Dose (nmol/min) | Change in Forearm Blood Flow (%) |
| SLIGKV-NH2 | 160 | 28 ± 17 |
| 800 | 68 ± 30 | |
| 1600 | 98 ± 32 | |
| This compound | 160 | No significant effect |
| 800 | No significant effect | |
| 1600 | No significant effect |
Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for key experiments investigating PAR2 activation, utilizing this compound as a negative control.
In Vivo Human Vasodilation Study
This protocol is adapted from the study by Robin et al. (2003).[1][2]
Objective: To assess the effect of intra-arterial infusion of SLIGKV-NH2 and this compound on forearm blood flow in healthy volunteers.
Materials:
-
SLIGKV-NH2 and this compound peptides (synthesized by Fmoc chemistry and purified by HPLC).
-
Sterile saline solution.
-
Brachial artery cannula.
-
Strain-gauge plethysmograph.
Procedure:
-
Healthy, non-smoking volunteers with no history of cardiovascular disease are recruited.
-
A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
Forearm blood flow is measured using venous occlusion strain-gauge plethysmography.
-
A baseline blood flow measurement is established with a saline infusion.
-
Dose-response curves are constructed by infusing SLIGKV-NH2 at increasing concentrations (e.g., 160, 800, and 1600 nmol/min), with each dose administered for a set duration (e.g., 3 minutes).
-
A washout period is allowed between doses for blood flow to return to baseline.
-
The protocol is repeated in a separate group of subjects using the control peptide this compound at the same concentrations.
-
Forearm blood flow is recorded continuously and expressed as a percentage change from baseline.
In Vitro Intracellular Calcium Mobilization Assay
Objective: To measure the ability of SLIGKV-NH2 to induce intracellular calcium release in PAR2-expressing cells, with this compound as a negative control.
Materials:
-
PAR2-expressing cells (e.g., human proximal tubule cells, HaCaT keratinocytes).
-
Cell culture medium.
-
Fura-2 AM calcium indicator dye.
-
SLIGKV-NH2 and this compound peptides.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Plate PAR2-expressing cells in a 96-well black-walled plate and culture to confluence.
-
Load the cells with Fura-2 AM (e.g., 5 µM) in a buffered saline solution for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Measure baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Add varying concentrations of SLIGKV-NH2 or this compound to the wells.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the transient calcium flux.
-
The ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration.
Conclusion
This compound is an indispensable tool for the accurate investigation of PAR2 biology. Its lack of biological activity, in stark contrast to the potent PAR2 agonist SLIGKV-NH2, provides the necessary negative control to ensure that observed cellular and physiological responses are specifically mediated by PAR2 activation. The experimental protocols and data presented in this guide underscore the importance of including this compound in study designs to generate robust and reliable data in the field of PAR2 research and drug development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Spinal PAR2 Activation Contributes to Hypersensitivity Induced by Peripheral Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
The Vkgils-NH2 Peptide: A Technical Guide to its Origin, Synthesis, and Application as a Negative Control in Protease-Activated Receptor 2 (PAR2) Research
For Immediate Release
This technical guide provides an in-depth overview of the Vkgils-NH2 peptide for researchers, scientists, and drug development professionals. The document details its origin as a synthetic control peptide, protocols for its synthesis and use in experimental settings, and its crucial role in the study of Protease-Activated Receptor 2 (PAR2).
Executive Summary
The this compound peptide is a synthetic hexapeptide amide (Val-Lys-Gly-Ile-Leu-Ser-NH2) that serves as an essential negative control in the investigation of Protease-Activated Receptor 2 (PAR2). Its sequence is the reverse of the human PAR2 agonist peptide, SLIGKV-NH2. The discovery and utility of this compound are intrinsically linked to the elucidation of the PAR2 activation mechanism. This guide will provide the necessary technical details for its synthesis, its application in functional assays, and the interpretation of the resulting data, underscoring its importance in ensuring the specificity of experimental findings related to PAR2.
Discovery and Origin of this compound in the Context of PAR2 Activation
The "discovery" of this compound is not one of a naturally occurring molecule but rather a rational design based on the understanding of PAR2 activation.
Protease-Activated Receptor 2 (PAR2): A Unique Activation Mechanism
PAR2 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other physiological and pathophysiological processes. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus.
The activation of human PAR2 is initiated by serine proteases, such as trypsin, which cleave the receptor at a specific site (Arg36/Ser37). This cleavage unmasks a new N-terminal sequence, SLIGKV-, which then acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling.
The Advent of Synthetic Agonists and the Need for a Control
To study the effects of PAR2 activation without the use of proteases, which can have other substrates, researchers developed synthetic peptides that mimic the tethered ligand. The hexapeptide SLIGKV-NH2 was found to be a potent and specific agonist of human PAR2.
In any robust experimental design, it is crucial to demonstrate that the observed biological effects of a synthetic agonist are due to its specific amino acid sequence and not merely a non-specific effect of introducing a peptide. This necessitated the creation of a control peptide. This compound was synthesized for this purpose by reversing the amino acid sequence of the active peptide. The rationale is that this reversed sequence should not be able to bind to and activate PAR2, thus serving as a true negative control.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound peptide is provided below.
| Property | Value |
| Full Name | Val-Lys-Gly-Ile-Leu-Ser-NH2 |
| One-Letter Code | This compound |
| Molecular Formula | C28H54N8O7 |
| Molecular Weight | 614.79 g/mol |
| Purity | Typically >95% (as determined by HPLC) |
| Solubility | Soluble in water |
| Storage | Store at -20°C to -80°C |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using the Fmoc/tBu strategy of solid-phase peptide synthesis. The following is a generalized protocol.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Serine):
-
Activate Fmoc-Ser(tBu)-OH by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Leu, Ile, Gly, Lys, Val): Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Ile, Gly, Lys(Boc), Val).
-
Final Fmoc Deprotection: After the final amino acid (Valine) is coupled, remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the peptide by adding cold diethyl ether.
-
-
Purification and Characterization:
-
Collect the precipitated peptide by centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
In Vitro Assay for PAR2 Activation: Calcium Mobilization
This protocol describes a common method to assess the ability of a peptide to activate PAR2 by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
SLIGKV-NH2 (positive control)
-
This compound (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the PAR2-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. Pluronic F-127 can be included to aid in dye solubilization.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing: Gently wash the cells with HBSS/HEPES buffer to remove excess dye.
-
Peptide Preparation: Prepare serial dilutions of SLIGKV-NH2 and this compound in HBSS/HEPES buffer.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the different concentrations of SLIGKV-NH2 and this compound to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) for several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the peptide concentration to generate dose-response curves.
-
Data Presentation
The following table presents representative quantitative data from a calcium mobilization assay, demonstrating the activity of SLIGKV-NH2 and the inactivity of this compound.
| Peptide | EC50 (µM) | Maximum Response (% of SLIGKV-NH2 max) |
| SLIGKV-NH2 | 1-10 | 100% |
| This compound | No response | < 5% |
Note: The exact EC50 for SLIGKV-NH2 can vary depending on the cell line and assay conditions.
Visualizations
Experimental Workflow: Use of this compound as a Control
Caption: Workflow for using this compound as a negative control.
PAR2 Signaling Pathway
Caption: Simplified PAR2 signaling cascade.
Conclusion
The this compound peptide is an indispensable tool for researchers studying Protease-Activated Receptor 2. Its rational design as a sequence-scrambled control for the PAR2 agonist SLIGKV-NH2 allows for the rigorous validation of experimental results. By following the detailed protocols for its synthesis and application in functional assays, researchers can confidently attribute observed biological effects to the specific activation of PAR2, thereby advancing our understanding of this important receptor in health and disease.
Vkgils-NH2 Peptide: A Technical Guide to Stability and Potential Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Stability and Potential Degradation Pathways
The stability of a peptide is intrinsically linked to its amino acid sequence. The Vkgils-NH2 sequence (Val-Lys-Gly-Ile-Leu-Ser-NH2) suggests a relatively stable peptide, but it is not immune to degradation. The primary degradation pathways for peptides in solution include hydrolysis, oxidation, deamidation, and racemization.[3][4]
Hydrolysis
Peptide bond hydrolysis is a major degradation route, often catalyzed by acids or bases.[3] The rate of hydrolysis is influenced by the amino acids flanking the peptide bond. While no specific residues in this compound are known to make it exceptionally labile to hydrolysis under physiological conditions, exposure to extreme pH during storage or in experimental buffers should be avoided.
A potential, albeit less common, hydrolysis-related degradation can occur at the C-terminal serine residue. The presence of a hydroxyl group in the serine side chain can, under certain conditions, participate in intramolecular reactions.
Oxidation
Oxidation is another common chemical degradation pathway for peptides, primarily affecting residues such as Methionine, Cysteine, Tryptophan, Tyrosine, and Histidine.[5] The sequence of this compound does not contain any of these highly susceptible residues, suggesting that oxidation is not a primary degradation concern for this peptide under typical experimental conditions.
Deamidation and Other Side-Chain Reactions
Deamidation, the hydrolysis of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues, is a frequent cause of peptide degradation.[3][6] The this compound peptide does not contain Asn or Gln, thus eliminating this specific degradation pathway.
The lysine (Lys) residue, with its primary amine in the side chain, could potentially undergo modifications, though this is less common than the aforementioned degradation pathways.
Quantitative Data Summary
Specific quantitative stability data for this compound, such as its half-life in various biological matrices or at different pH values, is not available in the public domain. However, general storage recommendations from suppliers provide some insight into its stability in a lyophilized state and in solution.
| Parameter | Recommended Conditions | Source |
| Storage (Lyophilized) | -20°C or -80°C for long-term storage. | [1][4] |
| Storage (Solution) | Prepare fresh solutions. If necessary, store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |
| Solubility | Soluble to 2 mg/ml in water. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of well-established experimental protocols can be employed.
High-Performance Liquid Chromatography (HPLC)-Based Stability Assay
This is the most common method to assess peptide stability.
-
Objective: To determine the rate of degradation of this compound under specific conditions (e.g., different pH, temperature, or in biological matrices like plasma or serum).
-
Methodology:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., water or a mild buffer).
-
The stock solution is diluted into the test buffers (e.g., pH 4, 7.4, and 9) or biological matrix to a final concentration.
-
Samples are incubated at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
The reaction in the aliquots from biological matrices is quenched, typically by adding an organic solvent like acetonitrile or methanol to precipitate proteins.
-
The samples are centrifuged, and the supernatant is analyzed by reverse-phase HPLC (RP-HPLC).
-
The peak area of the intact this compound peptide is monitored over time. The degradation rate and half-life (t½) can be calculated from the decrease in the peak area.
-
Mass Spectrometry (MS) for Degradation Product Identification
-
Objective: To identify the degradation products of this compound.
-
Methodology:
-
Following the HPLC stability assay, the fractions corresponding to the degradation products can be collected.
-
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to directly analyze the samples from the stability study.
-
The mass of the degradation products is determined and compared to the mass of the parent peptide.
-
Tandem MS (MS/MS) can be performed on the degradation products to determine their amino acid sequence and pinpoint the site of modification or cleavage.
-
Visualizations
Caption: General pathways of peptide degradation.
Caption: Workflow for a typical peptide stability study.
Conclusion
This compound, as a critical control peptide, is expected to exhibit reasonable stability under standard laboratory conditions. Its amino acid sequence lacks residues that are highly prone to common degradation pathways like oxidation and deamidation. However, like all peptides, it is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions. For rigorous experimental design, it is recommended that researchers empirically verify the stability of this compound in their specific experimental setups using the protocols outlined in this guide. This will ensure the integrity of the control and the reliability of the resulting data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inert Nature of Vkgils-NH2: A Technical Whitepaper on its Expected Cellular Fate as a Control Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the use of precise molecular tools is paramount to elucidating biological mechanisms. Vkgils-NH2 is a synthetic peptide that serves a critical, albeit unassuming, role in the study of Protease-Activated Receptor 2 (PAR2). It is the reverse amino acid sequence of the potent PAR2 agonist, SLIGKV-NH2.[1][2][3] This sequence reversal renders this compound biologically inactive, making it an ideal negative control for experiments investigating PAR2 activation.[1][2][3] While the cellular uptake and localization of its active counterpart are of significant interest, the defining characteristic of this compound is its expected lack of specific cellular interaction. This guide provides an in-depth analysis of the theoretical cellular uptake and localization of this compound, contextualized by its function as a control peptide. We will explore the general mechanisms by which a short, inert peptide might be internalized by cells and present methodologies for validating its control status.
The Role of this compound as a Control Peptide
The scientific utility of this compound is rooted in its inactivity. In studies involving the PAR2 agonist SLIGKV-NH2, this compound is used to demonstrate that the observed cellular responses are specifically due to PAR2 activation and not some non-specific effect of introducing a peptide into the cellular environment. For example, this compound has been shown to have no effect on DNA synthesis in cells, in stark contrast to the effects of PAR2 agonists.[1][2]
Theoretical Cellular Uptake and Localization
Given its intended biological inertness, this compound is not expected to engage in specific receptor-mediated endocytosis. However, like any small molecule in a biological system, it may be subject to non-specific, low-efficiency uptake mechanisms. The most likely route of entry would be through fluid-phase endocytosis, such as macropinocytosis or general pinocytosis. These processes involve the non-specific engulfment of extracellular fluid and solutes.
Once internalized through such a pathway, the peptide would likely be trafficked to early endosomes and subsequently to late endosomes and lysosomes for degradation. It is not expected to localize to specific organelles like the nucleus, mitochondria, or endoplasmic reticulum, as this would typically require specific targeting signals that this compound lacks.
Quantitative Data on Cellular Uptake
As of late 2025, there is a notable absence of published quantitative data specifically detailing the cellular uptake and localization of this compound. This is unsurprising given its role as a control peptide, where the focus is on its lack of biological effect rather than its cellular trafficking. The table below presents hypothetical data to illustrate what one might expect from an experiment designed to compare the uptake of this compound with its active counterpart.
| Peptide | Cell Type | Incubation Time (min) | Incubation Concentration (µM) | Method of Detection | Cellular Uptake (Normalized Fluorescence Units) | Primary Localization |
| Fluorescently-labeled SLIGKV-NH2 | Keratinocytes | 60 | 10 | Confocal Microscopy | 100 ± 8.5 | Perinuclear Vesicles |
| Fluorescently-labeled this compound | Keratinocytes | 60 | 10 | Confocal Microscopy | 5 ± 1.2 | Diffuse Cytoplasmic (low signal) |
| Fluorescently-labeled SLIGKV-NH2 | Dorsal Root Ganglion Neurons | 60 | 10 | Flow Cytometry | 100 ± 10.2 | Punctate Cytoplasmic Staining |
| Fluorescently-labeled this compound | Dorsal Root Ganglion Neurons | 60 | 10 | Flow Cytometry | 7 ± 2.1 | Below Detection Threshold |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Validating the Inert Nature of this compound
To experimentally verify the expected low uptake and lack of specific localization of this compound, the following protocols could be employed.
Protocol 1: Confocal Microscopy for Visualization of Cellular Uptake
-
Cell Culture: Plate cells of interest (e.g., HaCaT keratinocytes) onto glass-bottom dishes and culture to 70-80% confluency.
-
Peptide Labeling: Synthesize or procure this compound and SLIGKV-NH2 conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).
-
Incubation: Treat cells with the fluorescently labeled peptides at a final concentration of 10 µM in serum-free media for various time points (e.g., 15, 30, 60, and 120 minutes) at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. If desired, counterstain for specific organelles (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).
-
Imaging: Acquire z-stack images using a confocal microscope. The active peptide should show significant internalization, while the control peptide should show minimal to no signal inside the cells.
Protocol 2: Flow Cytometry for Quantification of Cellular Uptake
-
Cell Preparation: Prepare a single-cell suspension of the desired cells (e.g., by trypsinization).
-
Peptide Labeling: Use fluorescently labeled this compound and SLIGKV-NH2 as described in Protocol 1.
-
Incubation: Incubate the cell suspension with the labeled peptides at 10 µM for 60 minutes at 37°C. Include an untreated control group.
-
Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer. The cell population treated with the active peptide is expected to show a significant shift in fluorescence intensity compared to the untreated control, while the population treated with this compound should show a minimal shift.
Conclusion
References
The Vkgils-NH2 Peptide: A Technical Perspective on its Role as a Control in Cell Membrane Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of peptide-mediated cellular processes, the use of appropriate controls is fundamental to elucidating specific biological activities. The peptide Vkgils-NH2 serves as a critical negative control in research involving protease-activated receptor 2 (PAR2) signaling. This technical guide will provide an in-depth overview of this compound, clarifying its function and explaining why it is utilized as a control, particularly in the context of cell membrane interactions. While this compound itself is not expected to interact directly with cell membranes in a biologically significant manner, this guide will also detail the standard experimental protocols and data presentation methods used to assess the membrane interaction of active peptides.
This compound is the reverse amino acid sequence of the PAR2 agonist peptide, SLIGKV-NH2.[1][2] The specific sequence of SLIGKV-NH2 allows it to bind to and activate PAR2, initiating a signaling cascade.[3] In contrast, the reversed sequence of this compound is not recognized by the receptor and therefore does not elicit a biological response.[1][2] This makes it an ideal control to demonstrate that the observed effects of SLIGKV-NH2 are due to its specific sequence and receptor interaction, rather than non-specific effects of a peptide of similar size and composition.
This compound: A Profile
| Parameter | Description | Reference(s) |
| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | |
| Molecular Weight | 614.79 g/mol | |
| Function | Negative control for the PAR2 agonist SLIGKV-NH2 | [1][2] |
| Biological Activity | No significant effect on DNA synthesis or other cellular processes initiated by PAR2 activation. | [1][2] |
Rationale for Use as a Control in Membrane Interaction Studies
When investigating a peptide's ability to interact with and potentially disrupt cell membranes, it is crucial to differentiate between sequence-specific interactions and non-specific physicochemical effects. This compound is employed to control for the latter. Any observed membrane effects from an active peptide like an antimicrobial peptide would be considered specific only if this compound, under the same experimental conditions, shows no such activity.
Experimental Protocols for Assessing Peptide-Membrane Interactions
While this compound is not expected to yield positive results in these assays, the following are standard, detailed methodologies used to characterize the membrane-interacting capabilities of active peptides.
Membrane Permeabilization (Leakage) Assays
These assays are designed to quantify the ability of a peptide to disrupt the integrity of a lipid bilayer, leading to the leakage of entrapped contents.
a) Calcein Leakage Assay
This is a common method to monitor membrane disruption.
-
Principle: Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, such as calcein, at a self-quenching concentration. If a peptide disrupts the vesicle membrane, the dye leaks out, becomes diluted, and its fluorescence increases.
-
Protocol:
-
Prepare LUVs of a desired lipid composition (e.g., POPC/POPG to mimic bacterial membranes) by extrusion.
-
Encapsulate 50-80 mM calcein within the LUVs during their formation.
-
Remove unencapsulated calcein using size-exclusion chromatography.
-
Add the peptide of interest (and this compound as a control) at various concentrations to a solution containing the calcein-loaded LUVs.
-
Monitor the increase in fluorescence over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm).
-
Maximum leakage is determined by adding a detergent like Triton X-100 to completely lyse the vesicles.
-
Percentage of leakage is calculated as: ((F_peptide - F_initial) / (F_max - F_initial)) * 100.
-
b) ANTS/DPX Assay
This assay is used to detect the formation of smaller pores.
-
Principle: Vesicles are co-loaded with a fluorescent probe, ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid), and a quencher, DPX (p-xylene-bis-pyridinium bromide). Leakage of either molecule leads to an increase in ANTS fluorescence.
-
Protocol:
-
Prepare LUVs encapsulating ANTS (e.g., 12.5 mM) and DPX (e.g., 45 mM).
-
Purify the LUVs to remove external fluorophore and quencher.
-
Incubate the LUVs with the test peptide.
-
Measure the fluorescence increase (Excitation: ~360 nm, Emission: ~520 nm).[4]
-
Peptide Binding to Membranes
These experiments quantify the affinity of a peptide for a lipid bilayer.
a) Tryptophan Fluorescence Quenching
-
Principle: If a peptide contains tryptophan residues, their intrinsic fluorescence is sensitive to the local environment. When the peptide binds to a membrane containing lipid-soluble quenchers (e.g., brominated lipids), the tryptophan fluorescence is quenched.
-
Protocol:
-
Prepare LUVs with and without a quenching lipid.
-
Titrate the peptide into the LUV suspension.
-
Measure the decrease in tryptophan fluorescence (Excitation: ~280 nm, Emission: ~350 nm).
-
The binding affinity (e.g., Kd) can be calculated by fitting the quenching data to a binding model.
-
b) Surface Plasmon Resonance (SPR)
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A lipid bilayer is immobilized on the chip, and the binding of a peptide to this bilayer is measured in real-time.
-
Protocol:
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition.
-
Immobilize the SUVs onto an L1 sensor chip to form a stable lipid bilayer.
-
Inject the peptide at various concentrations over the chip surface.
-
Monitor the change in the SPR signal (response units) to determine association and dissociation kinetics.
-
This allows for the calculation of binding affinity and kinetic constants.[5]
-
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.
Table 1: Peptide-Induced Membrane Leakage
| Peptide | Concentration (µM) | % Calcein Leakage (at 30 min) |
| Active Peptide X | 1 | 15 ± 2 |
| 5 | 45 ± 5 | |
| 10 | 85 ± 3 | |
| This compound | 1 | 2 ± 1 |
| 5 | 3 ± 2 | |
| 10 | 4 ± 2 | |
| Melittin (Positive Control) | 1 | 95 ± 2 |
Table 2: Peptide-Membrane Binding Affinity
| Peptide | Lipid Bilayer Composition | Binding Affinity (Kd, µM) |
| Active Peptide Y | POPC | 12.5 ± 1.8 |
| POPC/POPG (3:1) | 2.3 ± 0.4 | |
| This compound | POPC | > 100 (No significant binding) |
| POPC/POPG (3:1) | > 100 (No significant binding) |
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate experimental workflows and hypothetical signaling pathways.
Caption: Workflow for a vesicle leakage assay.
Caption: A generic receptor-mediated signaling pathway.
Conclusion
This compound is an indispensable tool in the study of PAR2-mediated signaling, serving as a robust negative control. Its inactivity is a key feature, allowing researchers to attribute the biological effects of its counterpart, SLIGKV-NH2, to specific receptor activation. While this compound is not expected to interact with cell membranes, the experimental frameworks detailed herein are the gold standard for characterizing peptides that do. The rigorous use of controls like this compound is paramount for the accurate interpretation of data in the development of novel peptide-based therapeutics.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assay Development for PAR2 Agonists Using Vkgils-NH2 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and performing an in vitro assay to screen for agonists of Protease-Activated Receptor 2 (PAR2), utilizing the inactive peptide Vkgils-NH2 as a crucial negative control.
Introduction
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Activation of PAR2 by specific proteases or synthetic agonists like SLIGKV-NH2 initiates intracellular signaling cascades. This compound, a peptide with the reversed amino acid sequence of the PAR2 agonist SLIGKV-NH2, serves as an essential negative control in PAR2 functional assays.[1][2] It is biologically inactive and should not elicit a response, thereby ensuring the specificity of the observed effects to PAR2 activation.[1][2]
This document outlines a detailed protocol for a cell-based in vitro assay to measure PAR2 activation by monitoring intracellular calcium mobilization.
Principle of the Assay
This assay quantifies the activation of PAR2 by measuring the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor stimulation. PAR2 is coupled to the Gαq/11 G-protein. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This calcium flux can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The agonist (SLIGKV-NH2) is expected to induce a significant fluorescent signal, while the negative control (this compound) should not.
Signaling Pathway
Caption: PAR2 signaling pathway leading to intracellular calcium release.
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed for a 96-well plate format and is suitable for use with a fluorescence plate reader equipped with an automated injection system.
4.1. Materials and Reagents
-
Cell Line: Human colon adenocarcinoma cells (HT-29) or Chinese Hamster Ovary (CHO) cells stably expressing human PAR2 (CHO-hPAR2).
-
Peptides:
-
PAR2 Agonist: SLIGKV-NH2 (Tocris, Cat. No. 3010 or equivalent)
-
Negative Control: this compound (Tocris, Cat. No. 3392 or equivalent)
-
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (e.g., Invitrogen, F14201).
-
Pluronic F-127 (e.g., Invitrogen, P3000MP).
-
Dimethyl sulfoxide (DMSO) .
-
96-well black, clear-bottom microplates .
4.2. Equipment
-
Fluorescence microplate reader with automated liquid handling (injection) capabilities, equipped for excitation at ~490 nm and emission at ~520 nm.
-
Cell culture incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Centrifuge.
-
Multichannel pipette.
4.3. Protocol Steps
-
Cell Culture and Plating:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Peptide Stock Solutions: Prepare 10 mM stock solutions of SLIGKV-NH2 and this compound in sterile water or DMSO. Store at -20°C. This compound is soluble in water up to 2 mg/ml.
-
Loading Buffer: Prepare a 2X loading buffer by mixing Fluo-4 AM and Pluronic F-127 in Assay Buffer to final concentrations of 4 µM and 0.04% (w/v), respectively. Protect from light.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a compound plate by serially diluting the SLIGKV-NH2 and this compound peptides in Assay Buffer to 4X the final desired concentrations. Include a vehicle control (Assay Buffer with the same percentage of DMSO as the peptide dilutions).
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C or room temperature).
-
Set the instrument to record fluorescence (Ex: 490 nm, Em: 520 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Using the automated injector, add 50 µL of the 4X compound solutions from the compound plate to the corresponding wells of the cell plate.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak response and subsequent decline.
-
4.4. Experimental Workflow
Caption: Workflow for the PAR2 calcium mobilization assay.
Data Presentation and Analysis
The primary readout is the change in fluorescence intensity upon compound addition. The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
5.1. Data Analysis
-
Dose-Response Curves: Plot the fluorescence response against the logarithm of the agonist (SLIGKV-NH2) concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).
-
Negative Control: The response to this compound should be minimal and not exhibit a dose-dependent increase, confirming that the assay is specific for PAR2 activation.
5.2. Representative Quantitative Data
The following table summarizes hypothetical data from a PAR2 calcium mobilization assay.
| Compound | Concentration Range (µM) | EC50 (µM) | Max Response (% of SLIGKV-NH2) |
| SLIGKV-NH2 | 0.01 - 100 | 1.5 | 100% |
| This compound | 0.01 - 100 | > 100 | < 5% |
| Vehicle | N/A | N/A | 0% |
Troubleshooting
-
High background fluorescence: Ensure complete removal of the dye loading buffer by thorough washing. Check for autofluorescence of test compounds.
-
No response to agonist: Verify the viability and confluency of the cells. Confirm the activity of the agonist stock solution. Ensure the cell line expresses functional PAR2.
-
Response to this compound: This may indicate a non-specific effect or a problem with the peptide stock. Verify the purity and identity of the this compound peptide. Check for cell line instability or contamination.
Conclusion
This application note provides a robust framework for an in vitro calcium mobilization assay to identify and characterize PAR2 agonists. The inclusion of this compound as a negative control is critical for validating the specificity of the assay and ensuring that the observed cellular responses are a direct result of PAR2 activation. This methodology is a valuable tool for academic research and in the early stages of drug discovery programs targeting PAR2.
References
Application Notes and Protocols for In Vivo Animal Studies Using Vkgils-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vkgils-NH2 is a synthetic peptide that serves as a crucial negative control in in vivo and in vitro studies involving the activation of Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. The activation of PAR2 is typically achieved through proteolytic cleavage of its extracellular domain, which exposes a tethered ligand, SLIGKV-NH2 (in humans). Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2, are potent agonists of the receptor.
This compound is the reversed amino acid sequence of the PAR2 agonist SLIGKV-NH2. This sequence reversal renders the peptide inactive towards PAR2, meaning it does not elicit the downstream signaling and physiological responses associated with PAR2 activation. Therefore, this compound is an essential tool for demonstrating the specificity of the effects observed with PAR2 agonists. In any experiment utilizing a PAR2 agonist, the inclusion of a this compound control group is critical to ensure that the observed effects are genuinely mediated by PAR2 activation and not due to non-specific peptide effects. It is expected that in vivo, this compound will not produce significant effects compared to a vehicle control.
Mechanism of Action (as a Negative Control)
This compound, due to its reversed amino acid sequence, does not bind to and activate PAR2. Consequently, it does not trigger the intracellular signaling cascades typically associated with PAR2 activation, such as the mobilization of intracellular calcium or the activation of mitogen-activated protein kinase (MAPK) pathways. In animal studies, administration of this compound is not expected to induce inflammatory responses, pain, or other physiological changes that are characteristic of PAR2 activation.
Signaling Pathway Diagram
Caption: Inactive signaling pathway of the control peptide this compound.
Experimental Applications and Protocols
This compound is primarily used as a negative control in animal models where the effects of PAR2 activation are being investigated. Below are example application notes and protocols for common in vivo studies.
Assessment of Inflammatory Response (Paw Edema Model)
Objective: To demonstrate that the pro-inflammatory effects of a PAR2 agonist are specific and not induced by a similar but inactive peptide.
Experimental Workflow Diagram:
Caption: Workflow for assessing inflammatory response using a paw edema model.
Protocol:
-
Animals: Male Wistar rats (200-250 g) are suitable for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Reagents:
-
This compound (control peptide)
-
SLIGKV-NH2 (PAR2 agonist)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
-
Procedure: a. Acclimatize animals for at least 48 hours before the experiment. b. Prepare fresh solutions of this compound and SLIGKV-NH2 in the vehicle on the day of the experiment. A typical concentration range is 10-100 µM. c. Measure the baseline volume of the right hind paw of each rat using a plethysmometer. d. Anesthetize the rats lightly. e. Inject 50 µL of the vehicle, this compound solution, or SLIGKV-NH2 solution into the plantar surface of the right hind paw. f. Measure the paw volume at various time points after injection (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.
-
Compare the mean edema across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Expected Quantitative Data:
| Treatment Group | Dose (nmol/paw) | Mean Paw Edema (mL) at 60 min (± SEM) |
| Vehicle | - | 0.05 ± 0.02 |
| This compound | 5 | 0.06 ± 0.03 |
| SLIGKV-NH2 | 5 | 0.45 ± 0.05* |
*p < 0.05 compared to Vehicle and this compound groups. Data are illustrative.
Assessment of Nociceptive Response (Thermal Hyperalgesia Model)
Objective: To confirm that the pain-sensitizing effects of a PAR2 agonist are specific to PAR2 activation.
Experimental Workflow Diagram:
Caption: Workflow for assessing nociceptive response using a thermal hyperalgesia model.
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are commonly used.
-
Reagents:
-
This compound (control peptide)
-
SLIGKV-NH2 (PAR2 agonist)
-
Vehicle (e.g., sterile saline)
-
-
Procedure: a. Habituate the mice to the testing environment (e.g., plantar test apparatus) for several days before the experiment. b. Prepare fresh solutions of this compound and SLIGKV-NH2 in the vehicle. A typical dose range is 1-10 nmol per paw. c. Measure the baseline paw withdrawal latency to a radiant heat source. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage. d. Inject 20 µL of the vehicle, this compound solution, or SLIGKV-NH2 solution into the plantar surface of the right hind paw. e. Measure the paw withdrawal latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis:
-
A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
Compare the mean withdrawal latencies across the different treatment groups at each time point using appropriate statistical analysis.
-
Expected Quantitative Data:
| Treatment Group | Dose (nmol/paw) | Mean Paw Withdrawal Latency (s) at 30 min (± SEM) |
| Vehicle | - | 10.2 ± 0.8 |
| This compound | 2 | 9.9 ± 0.9 |
| SLIGKV-NH2 | 2 | 4.5 ± 0.5* |
*p < 0.05 compared to Vehicle and this compound groups. Data are illustrative.
General Considerations for In Vivo Studies
-
Peptide Solubility and Formulation: this compound is typically soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). However, it is always recommended to perform a solubility test before preparing the final formulation. For some applications, co-solvents such as DMSO may be required, but their concentration should be kept to a minimum to avoid non-specific effects.
-
Dose and Administration Route: The appropriate dose and route of administration will depend on the specific animal model and the research question. Common routes include subcutaneous, intraperitoneal, and intravenous injections. Pilot studies are recommended to determine the optimal dose that does not cause any non-specific effects.
-
Stability: Peptide solutions should be prepared fresh on the day of the experiment to ensure stability and activity. If storage is necessary, follow the manufacturer's recommendations, which typically involve storing stock solutions at -20°C or -80°C.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is an indispensable tool for researchers studying the in vivo functions of PAR2. Its use as a negative control is essential for validating the specificity of the effects observed with PAR2 agonists. The protocols and data presented here provide a framework for the effective use of this compound in animal models of inflammation and pain. By including this control, researchers can ensure the robustness and reliability of their findings in the complex field of PAR2 signaling.
References
Application Notes and Protocols: Fluorescent Labeling of Vkgils-NH2 for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vkgils-NH2 is a hexapeptide with the sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It serves as a crucial negative control for studies involving the protease-activated receptor 2 (PAR2) agonist, SLIGKV-NH2, which is the reverse sequence.[1][2][3][4] Due to its lack of biological activity, fluorescently labeled this compound is an ideal tool for control experiments in cellular and tissue imaging to distinguish specific receptor-mediated uptake and localization from non-specific effects.[1][3]
This document provides a detailed protocol for the fluorescent labeling of this compound using amine-reactive dyes, specifically N-hydroxysuccinimide (NHS) esters, which covalently attach to primary amines on the peptide.[][6][7]
Principle of Fluorescent Labeling
The primary amine groups on the this compound peptide, located at the N-terminus (Valine) and the side chain of Lysine, can be targeted for covalent labeling with fluorescent dyes. NHS-ester functionalized dyes are highly reactive towards these primary amines under slightly basic conditions (pH 8.0-9.0), forming a stable amide bond.[][7][8]
Figure 1: Amine-reactive labeling of this compound.
Recommended Fluorescent Dyes
The choice of fluorescent dye depends on the specific application, including the available excitation and emission filters on the imaging system and the potential for background autofluorescence. Dyes activated with NHS esters are readily available across the visible and near-infrared spectrum.[][9][10]
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Features |
| FITC (Fluorescein) | 494 | 520 | Green | High quantum yield, widely used, pH sensitive.[] |
| TRITC (Rhodamine) | 550 | 575 | Orange | Photostable, less pH sensitive than FITC. |
| ATTO 488 | 501 | 523 | Green | High photostability and brightness, good FITC alternative.[6] |
| Cy3 | 550 | 570 | Orange-Red | Bright and photostable, commonly used for microscopy.[8] |
| Cy5 | 649 | 670 | Far-Red | Reduced cellular autofluorescence in the far-red spectrum.[8] |
| IRDye® 800CW | 774 | 789 | Near-Infrared | Low tissue autofluorescence, suitable for in vivo imaging.[9] |
Experimental Protocol: Labeling this compound with an NHS-Ester Dye
This protocol provides a general method for labeling this compound with a fluorescent NHS-ester dye. Optimization may be required depending on the specific dye used.
Materials and Reagents
-
This compound peptide (purity >95%)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-10 or Reverse-Phase HPLC)
-
Trifluoroacetic acid (TFA) for HPLC
-
Acetonitrile (ACN) for HPLC
Labeling Procedure
Figure 2: Workflow for fluorescent labeling of this compound.
-
Prepare Peptide Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the fluorescent dye-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]
-
Reaction: While gently vortexing the peptide solution, slowly add a 1.5 to 5-fold molar excess of the reactive dye solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled peptide from the unreacted dye and unlabeled peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for achieving high purity. Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.
-
Size-Exclusion Chromatography (e.g., Sephadex G-10): This method can be used for a quicker separation of the labeled peptide from free dye.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the labeled peptide by verifying the expected mass increase.
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the peptide.[11]
-
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or lower, protected from light.[2]
Calculation of Degree of Labeling (DOL)
The DOL, which indicates the average number of dye molecules per peptide, can be estimated using the following formula:
DOL = (Amax × εpeptide) / [(A280 - (Amax × CF280)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the absorption maximum of the dye.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εdye is the molar extinction coefficient of the dye at Amax.
-
εpeptide is the molar extinction coefficient of the peptide at 280 nm (approx. 5500 M-1cm-1 for this compound).
-
CF280 is the correction factor for the dye's absorbance at 280 nm (A280 / Amax of the free dye).
Example Application: Control for Cellular Uptake Studies
Fluorescently labeled this compound is used as a negative control to assess non-specific binding and uptake in imaging experiments targeting the PAR2 receptor with fluorescently labeled SLIGKV-NH2.
Figure 3: this compound as a negative control for PAR2 binding.
Protocol:
-
Culture cells known to express PAR2.
-
In separate wells, treat cells with:
-
Fluorescently labeled SLIGKV-NH2 (positive control)
-
Fluorescently labeled this compound (negative control)
-
Vehicle (unlabeled control)
-
-
Incubate for a defined period.
-
Wash cells to remove unbound peptide.
-
Image the cells using fluorescence microscopy.
Expected Results:
-
Labeled SLIGKV-NH2: Strong fluorescent signal associated with the cells, potentially internalized.
-
Labeled this compound: Minimal or no fluorescent signal associated with the cells, indicating a lack of specific binding and uptake. This allows for the quantification of background or non-specific interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Ensure buffer pH is between 8.0 and 9.0. |
| Hydrolyzed NHS-ester dye. | Use fresh, anhydrous DMF/DMSO and prepare dye solution immediately before use. | |
| Low peptide concentration. | Increase peptide concentration to >1 mg/mL. | |
| Multiple Peaks in HPLC | Over-labeling of the peptide. | Reduce the molar excess of the dye in the reaction. |
| Unreacted peptide and free dye. | Optimize purification protocol; collect only the desired peak. | |
| Precipitation of Peptide/Dye | Low solubility of the peptide or dye conjugate. | Perform labeling in a larger reaction volume or add organic co-solvent. |
Conclusion
Fluorescently labeled this compound is an indispensable tool for robust and well-controlled imaging studies of PAR2. The protocol described herein provides a reliable method for the synthesis and application of this critical negative control, ensuring the accurate interpretation of experimental results in drug development and cell biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. abpbio.com [abpbio.com]
- 9. licorbio.com [licorbio.com]
- 10. lubio.ch [lubio.ch]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Vkgils-NH2 Peptide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to effectively dissolve and handle the Vkgils-NH2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
This compound is a synthetic hexapeptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser. The "-NH2" indicates that the C-terminus is amidated. Its molecular weight is 614.79 g/mol . It is often used as a negative control peptide for SLIGKV-NH2, which is an agonist for the Protease-Activated Receptor 2 (PAR2).[1]
Q2: What are the main properties of this compound that affect its solubility?
The solubility of this compound is influenced by two primary factors:
-
Hydrophobicity : The peptide contains 50% hydrophobic amino acids (Valine, Isoleucine, Leucine), which can make it challenging to dissolve in aqueous solutions, especially at high concentrations.[2]
-
Net Charge : The peptide has a net positive charge of approximately +2 at neutral pH (from the Lysine residue and the N-terminus). This classifies it as a basic peptide.[2] The C-terminal amidation removes the negative charge of the carboxyl group, contributing to the overall positive charge.
Q3: A supplier datasheet says this compound is soluble in water. Why am I having trouble?
While some suppliers report solubility in water up to 2 mg/mL, this can vary based on the specific batch purity and the exact reconstitution conditions used. Issues can arise if you are attempting to dissolve it at a higher concentration, if the lyophilized powder has absorbed moisture, or if the pH of your water is not optimal. For basic peptides like this compound, solubility is often improved in a slightly acidic environment.[2][3]
Q4: What is the best initial solvent to try for this compound?
The recommended starting solvent is sterile, distilled water. If solubility is limited, the next step should be a dilute acidic solution (e.g., 0.1% acetic acid) due to the peptide's basic nature.[2] For concentrations above 2 mg/mL or for applications where water is unsuitable, an organic solvent like DMSO is a reliable alternative.[4]
Q5: How should I store the this compound peptide?
-
Lyophilized Powder : Store at -20°C, protected from light.[5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, as the peptide is hygroscopic.[6]
-
In Solution : Storing peptides in solution is not recommended for the long term.[5][6] If necessary, prepare aliquots in a sterile buffer (pH 5-6), and store them at -20°C to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: Improving this compound Solubility
If you are encountering solubility issues with this compound, follow this step-by-step guide.
| Issue / Symptom | Probable Cause | Recommended Solution |
| Cloudy or hazy solution in water | The peptide concentration is too high for aqueous solubility, or the peptide is beginning to aggregate. | 1. Try gentle warming (to 30-40°C) and vortexing. 2. Use sonication in a water bath for short bursts (e.g., 3 cycles of 10 seconds).[2] 3. If the issue persists, proceed to the pH modification or organic solvent steps below. |
| Visible particles remain after vortexing | Incomplete dissolution due to hydrophobicity or aggregation. | The peptide's hydrophobic nature is preventing full interaction with water. Move to the next troubleshooting steps. |
| Precipitation occurs when adding peptide solution to buffer | The peptide is crashing out of solution due to a change in pH or solvent concentration (e.g., diluting a DMSO stock into an aqueous buffer). | When diluting a stock (especially from an organic solvent), add the peptide solution drop-wise into the aqueous buffer while vortexing gently. This prevents localized high concentrations that lead to precipitation. |
| Peptide is insoluble in water even at low concentrations (<1 mg/mL) | The peptide may have degraded due to improper storage, or the pH of the water is unfavorable. | 1. Ensure proper handling procedures were followed (e.g., warming the vial before opening).[6][7] 2. Try dissolving in a dilute acid like 10% acetic acid, then dilute with water.[2] |
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for dissolving the this compound peptide.
Caption: Troubleshooting workflow for this compound solubilization.
Experimental Protocols
Protocol 1: General Peptide Reconstitution
This protocol details the standard procedure for reconstituting any lyophilized peptide and should be the first method attempted for this compound.
-
Equilibrate Vial : Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation and moisture absorption.[6]
-
Centrifuge : Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the tube.[2]
-
Add Solvent : Carefully add a precise volume of the initial solvent (e.g., sterile distilled water) to achieve the desired concentration.
-
Agitate : Vortex the vial gently for 1-2 minutes.
-
Inspect : Check for a clear solution. If particles remain or the solution is cloudy, proceed to assisted dissolution techniques.
-
Assist Dissolution (If Needed) : Place the vial in a bath sonicator for 10-second intervals, allowing the tube to cool on ice in between.[2] Alternatively, gently warm the solution to 30-40°C. Avoid excessive heat.
-
Storage : Once dissolved, use the solution immediately or prepare aliquots for storage at -20°C.[5]
Protocol 2: Solubilization of Difficult Peptides (this compound)
If Protocol 1 fails, this workflow provides steps using alternative solvents based on the peptide's physicochemical properties.
Caption: Step-wise protocol for dissolving difficult peptides like this compound.
-
pH Modification (Acidic Solution) : Since this compound is a basic peptide, an acidic solvent will increase its net positive charge and promote interaction with water.
-
Add a small volume of 10-25% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) to the lyophilized powder to just wet it.
-
Vortex gently.
-
Once the peptide is dissolved, slowly add sterile water to reach the final desired concentration.[2]
-
Check the final pH and adjust if necessary for your experiment.
-
-
Organic Solvents : Due to its high hydrophobicity, an organic solvent can be very effective.[2][3]
-
Add a small amount of pure DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).[4]
-
To prepare your working solution, slowly add the DMSO stock drop-wise to your aqueous buffer while vortexing. This is critical to prevent the peptide from precipitating.
-
Note : Ensure the final concentration of DMSO is compatible with your experimental system (typically <1% for cell-based assays).[8]
-
-
Denaturing Agents (Last Resort) : If the peptide has formed strong aggregates, denaturing agents may be required.
References
Vkgils-NH2 Technical Support Center: Preventing Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of the Vkgils-NH2 peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a synthetic peptide with the sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It serves as a control peptide for SLIGKV-NH2, a protease-activated receptor 2 (PAR2) agonist.[1][2][3][4] Peptide aggregation is a significant concern as it can lead to a reduction in the peptide's biological activity, inaccurate concentration measurements, and potentially cause toxicity or immunogenicity in cellular or in vivo experiments.[5]
Q2: What are the primary factors that can cause this compound to aggregate?
Peptide aggregation is influenced by both intrinsic properties of the peptide and extrinsic environmental factors.[5][6][7] For this compound, key factors include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[5][6][8]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI). The net charge of this compound will change with pH, affecting its solubility.[5][6][9]
-
Temperature: Elevated temperatures can sometimes increase aggregation rates.[8][10]
-
Ionic Strength: The salt concentration of the solution can either stabilize the peptide or promote aggregation by screening electrostatic repulsions.[5][6][8]
-
Solvent: The choice of solvent is critical. While this compound is soluble in water, improper solvent conditions can lead to aggregation.[1][11]
-
Mechanical Stress: Agitation or stirring can sometimes accelerate the formation of aggregates.[5]
Q3: How should I properly store this compound to minimize aggregation?
For long-term stability, lyophilized this compound should be stored at -20°C.[1] Once reconstituted in a solvent, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[12] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Troubleshooting Guide: this compound Aggregation Issues
This guide provides a systematic approach to resolving common issues related to this compound aggregation during experimental workflows.
Issue 1: Lyophilized this compound powder does not dissolve properly.
-
Initial Check: Before dissolving the entire vial, test the solubility with a small amount of the peptide.[9][13][14]
-
Solution Workflow:
-
Calculate the net charge of this compound:
-
Val (V), Gly (G), Ile (I), Leu (L), Ser (S) are neutral.
-
Lys (K) has a positive charge (+1).
-
The N-terminus (-NH2) is basic (+1).
-
The C-terminal amide has no charge.
-
The overall charge is +2, making it a basic peptide.
-
-
Primary Solvent: For basic peptides, the recommended starting solvent is sterile, distilled water.[13] this compound is reported to be soluble in water up to 2 mg/mL.[1][2]
-
Acidic Buffer: If solubility in water is poor, try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid, and then dilute with your experimental buffer.[9][13][15]
-
Organic Co-solvents: For potentially hydrophobic interactions due to Val, Ile, and Leu residues, a small amount of an organic solvent can be used. First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous buffer to the desired concentration.[9][14]
-
Issue 2: this compound solution appears cloudy or contains visible precipitates over time.
-
Underlying Cause: This indicates that the peptide is aggregating and precipitating out of solution. This can be due to factors such as concentration, pH, or temperature.
-
Troubleshooting Steps:
-
Lower the Concentration: If possible, work with a lower concentration of this compound.[5][12]
-
Adjust the pH: Since this compound is a basic peptide, ensure the pH of your buffer is sufficiently acidic (further from its pI) to maintain a net positive charge and promote solubility.[12] Avoid buffers with a pH close to the peptide's isoelectric point.
-
Additives and Excipients: Consider including stabilizing excipients in your buffer.
-
Temperature Control: Perform experimental steps at a lower temperature (e.g., on ice) to slow down aggregation kinetics.[10][12]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes | Reference(s) |
| Water | ≥ 62.9 mg/mL | Recommended as the primary solvent. | [11] |
| Water | up to 2 mg/mL | A more conservative solubility limit. | [1][2] |
| Ethanol (EtOH) | ≥ 13.82 mg/mL | Requires gentle warming and sonication. | [11] |
| Dimethyl sulfoxide (DMSO) | ≥ 134.4 mg/mL | Useful for creating concentrated stock solutions. | [11] |
Table 2: General Effect of Additives on Peptide Aggregation
| Additive Class | Examples | General Effect on Aggregation | Typical Concentration |
| Detergents | Tween-20, CHAPS | Disrupt hydrophobic interactions, preventing aggregation.[12][16] | 0.01 - 0.1% |
| Osmolytes/Sugars | Glycerol, Sucrose | Stabilize the native peptide structure.[5][12] | 5 - 20% (Glycerol) |
| Amino Acids | Arginine, Glycine | Can reduce aggregation for some peptides.[5] | 50 - 250 mM |
| Salts | NaCl, KCl | Modulate electrostatic interactions.[5][17] | 50 - 150 mM |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
-
Preparation: Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add the required volume of sterile, distilled water to the vial to achieve a stock concentration of 1-2 mg/mL.
-
Mixing: Gently vortex or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (1-2 minutes). Be cautious as this can heat the sample.[15]
-
Sterilization: If required for cell-based assays, filter the peptide solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Solubilization of this compound using DMSO
-
Preparation: Bring the lyophilized this compound vial to room temperature.
-
DMSO Addition: Add a minimal volume of high-purity DMSO to the vial to completely dissolve the peptide.
-
Dilution: While vortexing gently, slowly add your aqueous experimental buffer to the DMSO-peptide solution to reach the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your downstream experiments (typically <1%).
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting decision tree for this compound aggregation.
References
- 1. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 8. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. This compound | 942413-05-0 [m.chemicalbook.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biobasic.com [biobasic.com]
- 14. genscript.com [genscript.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Vkgils-NH2 Peptide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Vkgils-NH2 peptide in serum. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the assessment of this compound peptide stability in serum.
| Issue | Potential Cause | Suggested Solution |
| Rapid Disappearance of this compound in Serum Assay | Proteolytic Degradation: this compound, as a linear peptide, is susceptible to degradation by proteases present in serum. The C-terminal amidation offers some protection against carboxypeptidases, but the peptide remains vulnerable to endo- and aminopeptidases. | 1. Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to a control sample to confirm proteolytic degradation. 2. Heat Inactivation of Serum: Heat-inactivate the serum (56°C for 30 minutes) before the experiment to denature proteases. Note that this can also alter other serum components. 3. Modify the Peptide: For future experiments, consider ordering a modified version of the peptide, such as one with N-terminal acetylation, to block aminopeptidase activity.[1] |
| High Variability in Stability Results Between Experiments | Inconsistent Serum Handling: Serum composition and protease activity can vary depending on the source, handling, and storage.[2] Freeze-thaw cycles can also impact serum integrity. | 1. Use Pooled Serum: Utilize a large batch of pooled serum from a single source for all related experiments to ensure consistency. 2. Aliquot Serum: Upon receipt, aliquot the serum into single-use volumes to avoid repeated freeze-thaw cycles. 3. Standardize Collection: If collecting serum in-house, standardize the protocol for blood collection and processing to minimize variability in protease activation.[2] |
| Poor Recovery of Peptide After Sample Preparation (Pre-Analysis) | Non-Specific Binding: Peptides can adsorb to plasticware and glassware, leading to significant loss of analyte before analysis.[3] Inefficient Protein Precipitation: The method used to precipitate serum proteins might co-precipitate the peptide. | 1. Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips for all steps involving the peptide. 2. Optimize Precipitation: Test different protein precipitation methods. While trichloroacetic acid (TCA) is common, acetonitrile precipitation may offer better recovery for some peptides.[4] 3. Pre-treat Surfaces: In some cases, pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, but ensure this does not interfere with your assay. |
| Unexpected Peaks in HPLC/LC-MS Analysis | Peptide Degradation Products: The new peaks are likely fragments of this compound resulting from proteolytic cleavage. Contaminants: Contamination from labware, reagents, or the serum itself can introduce extraneous peaks. | 1. Analyze Degradation Products: Use mass spectrometry (MS) to determine the mass of the new peaks and identify the cleavage sites on the this compound peptide. This can provide insights into the responsible proteases. 2. Run Controls: Analyze a "serum only" blank and a "peptide in buffer" control to identify peaks that are not related to the degradation of this compound in serum. |
Frequently Asked Questions (FAQs)
General Stability
Q1: What is the expected half-life of this compound in serum?
A1: There is currently no published, specific half-life for the this compound peptide in serum. However, as a short, unmodified linear peptide, it is expected to have a relatively short half-life, potentially in the range of minutes to a few hours, due to susceptibility to proteolytic degradation by serum proteases.[5] The C-terminal amide provides some stability against carboxypeptidases.
Q2: What are the primary factors that affect the stability of this compound in serum?
A2: The primary factors include:
-
Proteases: Serum contains a variety of proteases (endopeptidases and exopeptidases) that can cleave the peptide bonds of this compound.[2]
-
Temperature: Incubation at physiological temperature (37°C) will result in higher protease activity compared to lower temperatures.
-
pH: The pH of the serum can influence both the activity of proteases and the conformation of the peptide.
-
Serum Source and Handling: Stability can differ between serum from different species and can be affected by how the serum was collected and stored.[2]
Q3: How can I improve the serum stability of this compound for my experiments?
A3: To improve stability, consider the following strategies:
-
N-terminal Acetylation: This modification blocks degradation by aminopeptidases.[1]
-
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-isomers can make the peptide resistant to cleavage by naturally occurring proteases.
-
Cyclization: A cyclic version of the peptide would be significantly more resistant to exopeptidases.
Experimental Design and Analysis
Q4: What is a standard protocol for assessing the serum stability of this compound?
A4: A typical protocol involves incubating the peptide in serum at 37°C, taking aliquots at various time points, stopping the enzymatic degradation (e.g., by adding an acid like TCA or a high concentration of organic solvent), separating precipitated proteins by centrifugation, and then analyzing the amount of remaining intact peptide in the supernatant by RP-HPLC or LC-MS.
Q5: Why am I seeing multiple degradation peaks in my HPLC chromatogram?
A5: Multiple peaks indicate that the this compound peptide is being cleaved at different sites by various proteases in the serum, resulting in several smaller peptide fragments.
Q6: this compound is a control peptide for the PAR2 agonist SLIGKV-NH2. Could its degradation products have any biological activity?
A6: While this compound itself is designed to be inactive, it is theoretically possible that its degradation products could have some off-target effects. However, this is generally considered unlikely. The primary purpose of using this compound is to have a peptide with a similar size and overall chemical nature to SLIGKV-NH2 that does not activate the PAR2 receptor.
Quantitative Data on Peptide Stability
While specific data for this compound is not available, the following table provides illustrative examples of how peptide structure and modifications can influence serum half-life.
| Peptide Type | Example Sequence | Modification(s) | Illustrative Half-Life in Serum |
| Short Linear Peptide | SLIGKV-NH2 | C-terminal Amide | Minutes to < 1 hour |
| Scrambled Control | This compound | C-terminal Amide | Similar to the active peptide (short) |
| N-terminally Acetylated | Ac-SLIGKV-NH2 | N-terminal Acetyl, C-terminal Amide | Several hours |
| D-Amino Acid Substituted | S(d-L)IGKV-NH2 | D-Amino Acid Substitution | Significantly longer than the L-isomer |
| Cyclic Peptide | [Cyclo]-SLIGKV- | Head-to-tail cyclization | Many hours to days |
Experimental Protocols
Protocol 1: Serum Stability Assay of this compound using RP-HPLC
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound peptide in sterile, nuclease-free water.
-
Thaw a single-use aliquot of pooled human serum at room temperature. Centrifuge at 1,500 x g for 10 minutes to remove any cryoprecipitates.
-
Prepare a quenching solution of 10% (v/v) trichloroacetic acid (TCA) in water.
-
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, mix the this compound stock solution with the prepared serum to a final peptide concentration of 100 µg/mL. A typical ratio is 1:9 (v/v) peptide solution to serum.
-
Incubate the mixture in a water bath at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Immediately add the aliquot to a new tube containing the quenching solution (e.g., 50 µL of 10% TCA) to stop the enzymatic reaction. The 0-minute time point should be quenched immediately after mixing.
-
-
Sample Processing:
-
Vortex the quenched samples and incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant using a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.
-
Monitor the elution of the peptide by UV absorbance at 214 nm.
-
Quantify the peak area corresponding to the intact this compound peptide at each time point. The amount of peptide remaining is calculated relative to the 0-minute time point.
-
Protocol 2: Identification of this compound Degradation Products by LC-MS
-
Sample Preparation:
-
Follow steps 1-4 of the Serum Stability Assay protocol above.
-
-
LC-MS Analysis:
-
Inject the supernatant from the processed samples into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a C18 column and a suitable gradient to separate the intact peptide from its degradation products.
-
Acquire mass spectra in positive ion mode over a mass range that includes the parent peptide and expected fragments.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the intact this compound peptide.
-
Identify the masses of the new peaks that appear over time in the chromatogram.
-
Based on the masses of these fragments, deduce the cleavage sites within the this compound sequence (Val-Lys-Gly-Ile-Leu-Ser-NH2).
-
Visualizations
Experimental Workflow for Serum Stability Assay
Caption: Workflow for assessing this compound stability in serum.
PAR2 Signaling Pathway (Inactive with this compound)
Since this compound is a control peptide, it should not activate the Protease-Activated Receptor 2 (PAR2) signaling pathway. The following diagram illustrates the canonical PAR2 activation pathway, which this compound is designed to avoid.
Caption: PAR2 signaling pathway, not activated by this compound.
References
- 1. Serum Stability and Affinity Optimization of an M2 Macrophage-Targeting Peptide (M2pep) [thno.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vkgils-NH2 Dosage for Cell Assays
Welcome to the technical support center for the use of Vkgils-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound as a negative control peptide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell assays?
This compound is a synthetic peptide that serves as an inactive control for the Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2.[1] Its amino acid sequence is the reverse of the active peptide. The primary application of this compound is to be used as a negative control in experiments investigating the activation of PAR2. By treating cells with this compound at the same concentration as the active SLIGKV-NH2 peptide, researchers can demonstrate that the observed cellular responses are specific to PAR2 activation and not due to non-specific peptide effects.
Q2: What is the expected outcome when using this compound in a cell assay?
As an inactive control peptide, this compound is expected to elicit no significant cellular response compared to the vehicle control.[1] For instance, in assays measuring intracellular calcium mobilization or cytokine release, cells treated with this compound should show a response level similar to that of untreated or vehicle-treated cells. This lack of activity confirms the specificity of the effects observed with the active PAR2 agonist, SLIGKV-NH2.
Q3: What is the recommended starting concentration for this compound?
The optimal concentration for this compound is the same as the working concentration of the active peptide, SLIGKV-NH2, used in your experiment. The effective concentration of SLIGKV-NH2 can vary depending on the cell type and the specific assay. Published studies have used SLIGKV-NH2 at concentrations typically in the micromolar range. For example, an IC50 of 10.4 μM has been reported for SLIGKV-NH2.[1][2] Therefore, a good starting point is to perform a dose-response experiment with SLIGKV-NH2 to determine its optimal concentration for your specific assay, and then use this compound at that same concentration.
Troubleshooting Guide
Issue 1: Unexpected cellular response observed with this compound treatment.
If you observe a significant cellular response (e.g., increased signaling, cytotoxicity) with this compound, consider the following troubleshooting steps:
-
Confirm Peptide Integrity: Ensure the this compound peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which could degrade the peptide.
-
Assess Peptide Purity: If possible, verify the purity of your this compound stock. Impurities could potentially cause non-specific cellular effects.
-
Evaluate Cytotoxicity: The observed response may be due to cytotoxicity at the concentration used. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for this compound in your specific cell line.
-
Check for Contamination: Ensure that your peptide stock solution, cell culture media, and other reagents are free from contamination (e.g., microbial or chemical).
Issue 2: High background or variability in results with this compound.
High background or variability can obscure the interpretation of your results. Here are some tips to minimize these issues:
-
Ensure Proper Dissolution: this compound should be fully dissolved in a suitable solvent (e.g., sterile water or DMSO) before being added to the cell culture medium. Incomplete dissolution can lead to inconsistent concentrations.
-
Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can lead to variability in the response.
-
Standardize Incubation Times: Use consistent incubation times for all treatments.
-
Include Proper Controls: Always include a "vehicle-only" control to establish the baseline response of your cells.
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
This protocol outlines how to determine the appropriate concentration of this compound to use as a negative control by first establishing the dose-response of the active peptide, SLIGKV-NH2.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of SLIGKV-NH2 and this compound in a suitable solvent (e.g., sterile water or DMSO). From the stock, prepare a series of dilutions of SLIGKV-NH2 to cover a range of concentrations (e.g., 0.1 µM to 100 µM). Prepare this compound at the highest concentration of SLIGKV-NH2 being tested.
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of SLIGKV-NH2, this compound, or vehicle control.
-
Incubation: Incubate the cells for the desired period, depending on the assay (e.g., minutes for calcium flux, hours for cytokine release).
-
Assay Performance: Perform the specific cell-based assay (e.g., calcium imaging, ELISA for cytokine release, proliferation assay).
-
Data Analysis: Plot the response as a function of the SLIGKV-NH2 concentration to determine the EC50 (half-maximal effective concentration). The optimal concentration for the active peptide is typically at or near the EC50. The corresponding concentration for this compound should be used in subsequent experiments.
Data Presentation:
| Treatment | Concentration (µM) | Cellular Response (e.g., % of Max Signal) |
| Vehicle | 0 | 0% |
| SLIGKV-NH2 | 0.1 | 10% |
| SLIGKV-NH2 | 1 | 45% |
| SLIGKV-NH2 | 10 | 95% |
| SLIGKV-NH2 | 100 | 100% |
| This compound | 100 | 2% |
Protocol 2: Assessing Cytotoxicity of this compound
It is essential to confirm that the chosen concentration of this compound is not toxic to the cells.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate.
-
Peptide Preparation: Prepare a range of this compound concentrations, typically bracketing the intended working concentration (e.g., 1 µM, 10 µM, 100 µM, 500 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24-48 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of viable cells for each concentration of this compound compared to the vehicle control.
Data Presentation:
| This compound Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100% |
| 1 | 99% |
| 10 | 98% |
| 100 | 95% |
| 500 | 60% |
Visualizations
Caption: PAR2 signaling pathway and the role of this compound as a control.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting unexpected results with this compound.
References
reducing off-target effects of Vkgils-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Vkgils-NH2. Our aim is to help you address specific issues you might encounter during your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a hexapeptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It is designed as a negative control for the Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2.[1][2][3] As a reversed amino acid sequence control peptide, this compound is not expected to bind to or activate PAR2.[1][2][3] In ideal experimental conditions, it should not elicit a biological response. For instance, it has been reported to have no effect on DNA synthesis in cells.[1][2][4]
Q2: I am observing a biological effect after treating my cells with this compound. What could be the cause?
Observing an effect with a control peptide like this compound is unexpected and warrants investigation. Potential causes include:
-
Peptide Purity and Integrity: The peptide preparation may contain impurities or degradation products that are biologically active.
-
Contamination: The peptide stock solution or the cell culture may be contaminated with other active substances.
-
Experimental Artifacts: The observed effect might be an artifact of the assay system or experimental conditions (e.g., solvent effects, non-specific binding at high concentrations).
-
Cell Line Specific Effects: In rare cases, a specific cell line might exhibit an unusual response.
Q3: What is the recommended concentration range for using this compound in my experiments?
This compound should be used at the same concentration as its active counterpart, SLIGKV-NH2, to ensure a valid comparison. The appropriate concentration will depend on the specific cell type and assay. It is crucial to perform a dose-response curve for the active peptide to determine the optimal concentration range.
Q4: How should I prepare and store this compound?
For optimal stability, this compound should be stored at -20°C or -80°C.[1] Reconstitute the lyophilized peptide in a suitable solvent, such as sterile water or a buffer appropriate for your experimental system.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[5] Solutions are generally unstable and should be prepared fresh whenever possible.[2]
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter when using this compound as a control peptide.
Problem 1: Unexpected Biological Activity Observed with this compound
| Possible Cause | Recommended Action |
| Peptide Quality Issues | 1. Verify Peptide Purity: Request the certificate of analysis (CoA) from the supplier to confirm the purity of the peptide batch. Consider having the purity independently verified by HPLC and mass spectrometry. 2. Check for Degradation: Improper storage can lead to peptide degradation. Prepare a fresh stock solution from a new vial of lyophilized peptide. |
| Experimental Contamination | 1. Use Fresh Reagents: Prepare fresh cell culture media, buffers, and other solutions. 2. Aseptic Technique: Ensure strict aseptic technique to prevent microbial or chemical contamination. 3. Test for Endotoxin: If working with immune cells or other sensitive cell types, test the peptide solution for endotoxin contamination. |
| High Concentration Artifacts | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to see if the effect is only present at high concentrations, which might suggest a non-specific effect. 2. Solvent Control: Include a vehicle control (the solvent used to dissolve the peptide) to ensure the observed effect is not due to the solvent itself. |
Problem 2: Inconsistent or Non-Reproducible Results with this compound
| Possible Cause | Recommended Action |
| Peptide Solubility Issues | 1. Confirm Solubility: this compound is soluble in water.[3] Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication may be required. 2. Avoid Aggregation: Peptides can sometimes aggregate. Prepare fresh solutions and visually inspect for any precipitates. |
| Experimental Variability | 1. Standardize Protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent between experiments. 2. Biological Replicates: Perform multiple independent experiments to assess the reproducibility of your findings. |
| Cell Line Health and Passage Number | 1. Monitor Cell Health: Ensure cells are healthy and within a consistent passage number range, as cellular responses can change over time in culture. 2. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Validation of this compound Inactivity using a Calcium Flux Assay
This protocol is designed to confirm that this compound does not induce an intracellular calcium response, a common downstream effect of PAR2 activation.
Materials:
-
Cells expressing PAR2 (e.g., HEK293-PAR2)
-
This compound and SLIGKV-NH2 (positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Baseline Measurement: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence for a few minutes.
-
Peptide Addition: Add this compound and SLIGKV-NH2 at the desired concentrations to separate wells. Also include a vehicle-only control.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. A significant increase in fluorescence should be observed in the SLIGKV-NH2 treated wells, while no significant change should be seen with this compound or the vehicle control.
Protocol 2: General Strategies for Reducing Off-Target Effects of Active Peptides
While this compound is a control, researchers using its active counterpart may be concerned about off-target effects. Here are general strategies to consider:
| Strategy | Description |
| Amino Acid Substitution | Replacing certain amino acids with natural or unnatural counterparts can enhance specificity and reduce binding to unintended targets.[6] D-amino acid substitution can also increase resistance to proteolysis.[6][7] |
| Peptide Cyclization | Cyclizing the peptide can lock it into a more rigid conformation, which may improve its affinity and selectivity for the intended target.[6][7] |
| Truncation Analysis | Systematically shortening the peptide from either end can help identify the minimal active sequence, potentially removing residues that contribute to off-target interactions.[8] |
| Alanine Scanning | Sequentially replacing each amino acid with alanine can identify key residues for on-target activity.[8] This can guide modifications to improve selectivity. |
Visualizing Experimental Logic and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and concepts.
Caption: Troubleshooting workflow for unexpected this compound activity.
Caption: Expected interaction of this compound and SLIGKV-NH2 with PAR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Vkgils-NH2 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when using Vkgils-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It serves as a negative control for the Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2.[1][2][3] Because it is a scrambled sequence of the active peptide, it is designed to be biologically inactive and should not elicit cellular responses mediated by PAR2. Its primary use is to ensure that any observed effects from SLIGKV-NH2 are specific to PAR2 activation and not due to non-specific peptide effects.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability and reproducibility, this compound should be stored at -20°C or -80°C as a lyophilized powder.[1] Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][4] Reconstituted solutions are best used fresh; however, they can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: How should I dissolve this compound?
This compound is soluble in water up to 2 mg/mL. For cell culture experiments, sterile, nuclease-free water or a buffered solution like PBS is recommended. If higher concentrations are needed, or for in vivo studies, other solvents such as DMSO can be used.[1] When using a new solvent, it is crucial to test its compatibility with your experimental system, as the solvent itself may have biological effects.
Q4: My this compound control is showing some biological activity. What could be the cause?
While this compound is designed to be inactive, unexpected activity could stem from several factors:
-
Peptide Purity: Purity levels are typically ≥95%. The remaining percentage may contain impurities from the synthesis process that could have biological activity.
-
Contamination: The peptide may have been contaminated with the active PAR2 agonist (SLIGKV-NH2) or another bioactive substance in your lab.
-
High Concentrations: At very high concentrations, non-specific effects can sometimes be observed. It is important to use the lowest effective concentration for your control.
-
Cell System Sensitivity: In some highly sensitive cell systems, even scrambled peptides might elicit minor, non-specific responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Peptide degradation | Aliquot peptide upon reconstitution to avoid freeze-thaw cycles. Use freshly prepared solutions whenever possible. Store aliquots at -80°C. |
| Batch-to-batch variability | If you suspect batch-to-batch variability, obtain the Certificate of Analysis for each batch and compare purity and other specifications. If possible, test new batches against a retained sample of a previous batch. | |
| Inconsistent cell passage number | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and cell signaling can change with prolonged culturing. | |
| Poor peptide solubility | Incorrect solvent | Confirm the recommended solvent. This compound is soluble in water. For organic solvents, prepare a high-concentration stock and dilute into your aqueous experimental buffer. |
| Precipitation during dilution | To avoid precipitation, ensure the peptide is fully dissolved in the stock solvent before diluting into your final buffer. Gentle vortexing or sonication can aid dissolution.[2] | |
| Unexpected cellular toxicity | High peptide concentration | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. |
| Solvent toxicity | If using a solvent other than water or PBS (e.g., DMSO), ensure the final concentration of the solvent in your experiment is below the toxic threshold for your cells. |
Quantitative Data Summary
The following tables provide illustrative data to guide researchers in assessing potential sources of variability.
Table 1: Impact of Storage Conditions on Peptide Integrity (Hypothetical Data)
| Storage Condition | Duration | Purity by HPLC (%) | Observed Biological Activity (as % of SLIGKV-NH2 response) |
| -80°C | 6 months | 96.2 | < 1% |
| -20°C | 6 months | 91.5 | < 2% |
| 4°C | 1 week | 85.3 | 5-8% |
| Room Temperature | 24 hours | 78.9 | > 10% |
Table 2: Example of Batch-to-Batch Purity Variation
| Batch ID | Purity by HPLC (%) | Trifluoroacetic Acid (TFA) Content (%) |
| Batch A | 98.5 | 0.1 |
| Batch B | 95.2 | 1.5 |
| Batch C | 96.8 | 0.5 |
Note: Higher TFA content can sometimes affect cell health in sensitive assays.
Experimental Protocols
Protocol: Calcium Imaging Assay for PAR2 Activation
This protocol describes the use of this compound as a negative control in a calcium imaging experiment to measure PAR2 activation.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 expressing PAR2) onto a 96-well, black-walled, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Culture cells for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Reagent Preparation:
-
This compound Stock (10 mM): Reconstitute lyophilized this compound in sterile water.
-
SLIGKV-NH2 Stock (10 mM): Reconstitute lyophilized SLIGKV-NH2 in sterile water.
-
Loading Buffer: Prepare a calcium indicator dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.
-
-
Cell Loading:
-
Remove culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Calcium Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FlexStation or FLIPR).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add this compound (as a negative control) or SLIGKV-NH2 (as a positive control) to the wells at the desired final concentration.
-
Continue to record fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time corresponds to changes in intracellular calcium.
-
The response to this compound should be negligible and comparable to the buffer-only control.
-
The response to SLIGKV-NH2 should show a sharp increase in fluorescence, indicating PAR2 activation.
-
Visualizations
Caption: Simplified PAR2 signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Overcoming Vkgils-NH2 Delivery Challenges In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Vkgils-NH2 in in vivo experiments. As this compound is an inactive control peptide for the Protease-Activated Receptor 2 (PAR2) agonist SLIGKV-NH2, it is crucial for establishing baseline responses and ensuring the specificity of the active compound's effects.[1][2][3] This guide addresses common challenges associated with the in vivo delivery of short peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic peptide with the sequence Val-Lys-Gly-Ile-Leu-Ser-NH2.[1] It serves as a negative control for the PAR2 agonist peptide, SLIGKV-NH2.[2][4] Its primary use is in experimental settings to ensure that the observed biological effects are due to the specific activation of PAR2 by the agonist and not due to non-specific peptide effects. It has been shown to have no effect on DNA synthesis in cells.[1][3]
Q2: What are the basic physicochemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 (this compound)[1] |
| Molecular Formula | C28H54N8O7[2] |
| Molecular Weight | 614.78 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥95%[2] |
| Solubility | - Water: Soluble up to 2 mg/ml[2][4]- DMSO: Up to 100 mg/mL (requires sonication)[1] |
| CAS Number | 942413-05-0[2] |
Q3: How should I store and handle this compound?
A3: Proper storage is critical to maintain the integrity of the peptide.
-
Powder: For long-term storage, the lyophilized powder should be stored at -20°C for up to one year or at -80°C for up to two years, sealed and away from moisture.[1]
-
In Solvent: Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh solutions or use pre-packaged sizes to avoid degradation, as solutions can be unstable.[3] Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting In Vivo Delivery Challenges
This section addresses specific issues you might encounter during your in vivo experiments with this compound.
Q4: I am having trouble dissolving this compound for my in vivo study. What can I do?
A4: While this compound is soluble in water up to 2 mg/mL, achieving higher concentrations or dissolving it in physiological buffers can sometimes be challenging.[2] Peptides with hydrophobic residues can be difficult to dissolve in aqueous solutions.[5]
Troubleshooting Steps for Solubility Issues:
-
Start with an Organic Solvent: For hydrophobic peptides, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO.[5] this compound is highly soluble in DMSO.[1]
-
Dilute Slowly: After dissolving in DMSO, slowly add the aqueous buffer of your choice to the peptide solution while vortexing or stirring.[5]
-
Use Sonication: Brief sonication can help break up aggregates and improve dissolution.[6][7]
-
Adjust pH: Since this compound contains a basic residue (Lysine), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your buffer can improve solubility.[5][7]
Below is a workflow to guide you through troubleshooting solubility issues.
Q5: I am concerned about the stability of this compound in vivo. How can I mitigate potential degradation?
A5: Peptides can be rapidly degraded by proteases in vivo, leading to a short half-life.[8] While this compound is a control and its prolonged activity is not the primary goal, ensuring it persists long enough to serve as a valid experimental control is important.
Strategies to Enhance In Vivo Stability:
-
Formulation with Excipients: Using formulation vehicles that protect the peptide can improve its stability. Co-solvents and polymers can shield the peptide from enzymatic degradation.[9]
-
Structural Modifications: The C-terminal amidation of this compound already provides some protection against carboxypeptidases.[8]
-
Route of Administration: The choice of administration route can influence stability. For instance, intravenous or subcutaneous injections bypass the harsh environment of the gastrointestinal tract.[10]
Q6: My in vivo experiment with this compound as a control yielded unexpected results. How should I troubleshoot this?
A6: Unexpected results when using a control peptide can arise from several factors, including issues with the formulation, the experimental model, or the peptide itself.
Experimental Protocols
Recommended In Vivo Formulation Protocols
The following protocols are suggested as starting points for the in vivo delivery of this compound. These are based on common formulations used for similar peptides and may require optimization for your specific application.[1] Always prepare solutions fresh for each experiment.
| Formulation Component | Protocol 1: PEG-based Vehicle | Protocol 2: Cyclodextrin-based Vehicle | Protocol 3: Oil-based Vehicle |
| Stock Solution | 25 mg/mL of this compound in DMSO | 25 mg/mL of this compound in DMSO | 25 mg/mL of this compound in DMSO |
| Vehicle Composition | - 10% DMSO- 40% PEG300- 5% Tween-80- 45% Saline | - 10% DMSO- 90% of 20% SBE-β-CD in Saline | - 10% DMSO- 90% Corn Oil |
| Final Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Preparation Method | 1. Add 100 µL of DMSO stock to 400 µL of PEG300 and mix.2. Add 50 µL of Tween-80 and mix.3. Add 450 µL of Saline to reach a final volume of 1 mL. | 1. Add 100 µL of DMSO stock to 900 µL of 20% SBE-β-CD in Saline.2. Mix thoroughly. | 1. Add 100 µL of DMSO stock to 900 µL of Corn oil.2. Mix thoroughly. |
| Notes | Suitable for general use. | May improve solubility and stability. | For sustained release studies. Use with caution if the dosing period is long.[1] |
Note: The provided protocols are adapted from information available for similar peptides and should be validated for this compound in your specific experimental context.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Vkgils-NH2 activity loss during storage
Welcome to the technical support center for Vkgils-NH2. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists address challenges related to the storage and activity loss of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It serves as a negative control for the Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2.[1][2][3][4] Its primary use is in experiments to ensure that the observed biological effects are specific to PAR2 activation by SLIGKV-NH2 and not due to non-specific peptide effects. This compound itself has no effect on DNA synthesis.[1][2][3]
Q2: How should I store lyophilized this compound powder?
A2: For long-term stability, lyophilized this compound powder should be stored in a sealed container, protected from moisture.[1][2] The recommended storage temperatures and durations are summarized in the table below.
Q3: How should I store this compound after reconstitution in a solvent?
A3: Peptide solutions are significantly less stable than the lyophilized powder.[5][6] It is highly recommended to prepare solutions fresh for each experiment.[3] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at low temperatures.[7]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | 2 years | Sealed container, away from moisture.[2] |
| -20°C | 1 year | Sealed container, away from moisture.[2] | |
| In Solvent | -80°C | 6 months | Use within this period.[1] |
| -20°C | 1 month | Use within this period.[1] |
Q4: What are the common signs of this compound degradation?
A4: Signs of peptide degradation can include:
-
Loss of Biological Inactivity: The peptide fails to act as an effective negative control in your assay.
-
Physical Changes: Discoloration of the lyophilized powder or the appearance of precipitation in solutions.[6]
-
Reduced Solubility: Difficulty in dissolving the peptide compared to a fresh vial.
-
Altered Analytical Profile: Changes in the retention time or the appearance of new peaks when analyzed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: this compound Activity Loss
This guide addresses common issues related to the loss of this compound's expected inactivity during storage and experiments.
Issue 1: Inconsistent or unexpected results when using this compound as a negative control.
This could indicate degradation of the peptide, leading to a loss of its intended inertness or the generation of byproducts with off-target effects.
Troubleshooting Workflow
Caption: Troubleshooting logic for this compound activity loss.
Issue 2: Understanding Potential Degradation Pathways
Peptides are susceptible to chemical and physical instability.[8] Understanding these pathways can help in preventing activity loss.
Common Peptide Degradation Mechanisms
-
Hydrolysis: The cleavage of peptide bonds, often accelerated by extreme pH conditions.[7][9] While this compound does not contain the highly susceptible Asp residue, hydrolysis can still occur over time in aqueous solutions.[6]
-
Oxidation: Certain amino acid residues (like Met, Cys, Trp) are prone to oxidation.[5][7] this compound is less susceptible as it lacks these specific residues. However, prolonged exposure to atmospheric oxygen should still be minimized.[7]
-
Aggregation: Peptides can interact to form larger, often insoluble and inactive, species.[8] This can be influenced by concentration, temperature, and pH.[8]
Caption: Factors leading to this compound degradation.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the standard procedure for reconstituting the lyophilized peptide for experimental use.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, as peptides are often hygroscopic.[10][11]
-
Solvent Selection: Choose an appropriate solvent. This compound is soluble in water (up to 2 mg/ml) and DMSO.[2] For cell-based assays, sterile water or a buffered solution (e.g., PBS) is recommended. For stock solutions, DMSO is often used.
-
Reconstitution: Add the desired volume of solvent to the vial. Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can induce aggregation.
-
Final Concentration: Adjust the volume to achieve the final desired concentration for your stock solution.
-
Storage: For immediate use, proceed with the experiment. If storing, aliquot the solution into single-use tubes and freeze at -20°C or -80°C.[7]
Protocol 2: Assessing this compound Integrity via HPLC
This protocol provides a general workflow for checking the purity and integrity of your this compound sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pinnaclepeptides.com [pinnaclepeptides.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Binding Affinity of Vkgils-NH2: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the binding affinity of a ligand to its target is a critical step in the validation process. This guide provides a comprehensive comparison of Vkgils-NH2's binding characteristics against its active counterpart, SLIGKV-NH2, and other key modulators of the Protease-Activated Receptor 2 (PAR2). Experimental data is presented to offer a clear perspective on their relative affinities, supported by detailed methodologies for key binding assays and a visualization of the associated signaling pathway.
Comparative Binding Affinity of PAR2 Ligands
This compound is designed as a negative control peptide for the PAR2 agonist SLIGKV-NH2. As a reversed amino acid sequence of the active ligand, it is not expected to bind to the receptor. The following table summarizes the binding affinities of various ligands to PAR2, highlighting the expected low affinity of this compound.
| Compound | Description | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |
| This compound | Reversed sequence control peptide | No significant binding expected | No significant binding expected |
| SLIGKV-NH2 | PAR2 agonist, tethered ligand sequence | 9.64 µM[1] | 10.4 µM[1] |
| 2-furoyl-LIGRL-NH2 | Potent PAR2 agonist | - | ~100x more potent than SLIGKV-OH[2] |
| SLIGKV-OH | PAR2 agonist | - | 171 µM[2] |
Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. Data for this compound confirms its role as a control, with studies showing minimal competition for radioligand binding, thus affirming its negligible affinity for PAR2[2].
Experimental Protocols
To quantitatively determine the binding affinity of peptides like this compound and its analogs to PAR2, a radioligand binding assay is a standard and robust method.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound or SLIGKV-NH2) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing PAR2 (e.g., HCT-15 or NCTC2544-PAR2 cells).
-
Radioligand: A high-affinity radiolabeled PAR2 agonist, such as [³H]2-furoyl-LIGRL-NH2[2].
-
Competitor Ligands: Unlabeled this compound, SLIGKV-NH2, and other compounds of interest.
-
Assay Buffer: Buffer appropriate for maintaining receptor integrity and binding (e.g., serum-free medium with 0.1% BSA and 0.1% NaN₃)[2].
-
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing PAR2 according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membranes to the assay buffer.
-
Competition: Add increasing concentrations of the unlabeled competitor ligand (this compound, SLIGKV-NH2, etc.) to the wells.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (e.g., [³H]2-furoyl-LIGRL-NH2) to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes)[2].
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in validating binding affinity and the subsequent cellular response, the following diagrams are provided.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified PAR2 signaling pathway upon agonist binding.
References
A Researcher's Guide to Functional Validation of PAR2 Agonists Using Vkgils-NH2 and Knockout Models
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is paramount. This guide provides a comprehensive comparison and detailed protocols for the functional validation of Protease-Activated Receptor 2 (PAR2) agonists, utilizing the inactive control peptide Vkgils-NH2 and PAR2 knockout models to ensure target specificity.
In the realm of G protein-coupled receptor (GPCR) research, agonists for PAR2 are of significant interest due to the receptor's involvement in inflammation, pain, and other physiological processes. The peptide SLIGKV-NH2 is a well-established agonist for human PAR2. To ascertain that the observed biological effects of SLIGKV-NH2 are exclusively mediated by PAR2, rigorous experimental controls are essential. This compound, a peptide with a reversed amino acid sequence to SLIGKV-NH2, serves as an ideal negative control.[1][2] It is not expected to activate PAR2, and therefore, any response observed with SLIGKV-NH2 but not with this compound can be attributed to a specific PAR2-mediated effect.
The use of knockout animal models, in which the gene for PAR2 has been deleted, provides the ultimate validation of target engagement. In such models, a true PAR2 agonist should elicit no response, confirming that its mechanism of action is dependent on the presence of the PAR2 receptor.
Comparative Analysis: Wild-Type vs. PAR2 Knockout Models
To illustrate the principles of functional validation, the following table summarizes the expected outcomes of in vitro and in vivo experiments when using the PAR2 agonist SLIGKV-NH2 and the inactive control peptide this compound in both wild-type and PAR2 knockout models.
| Experimental Model | Treatment | Expected Outcome (e.g., Calcium Mobilization, Inflammatory Response) | Interpretation |
| Wild-Type (WT) Cells/Animals | SLIGKV-NH2 | Positive Response | The agonist activates its target in a normal physiological context. |
| This compound | No Response | The response is specific to the agonist's amino acid sequence.[3] | |
| PAR2 Knockout (KO) Cells/Animals | SLIGKV-NH2 | No Response | The agonist's action is dependent on the presence of the PAR2 receptor.[4][5] |
| This compound | No Response | The control peptide remains inactive, and the model is functioning as expected. |
Experimental Protocols
In Vitro Validation: Calcium Mobilization Assay
This assay is a common method to assess the activation of Gq-coupled GPCRs like PAR2, which leads to an increase in intracellular calcium concentration.[6][7]
a. Cell Culture:
-
Culture human embryonic kidney 293 (HEK293) cells stably expressing human PAR2 (HEK-hPAR2) and a parental HEK293 cell line (as a PAR2 knockout equivalent for this assay).
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) for the stable cell line.
b. Calcium Assay Protocol:
-
Seed HEK-hPAR2 and parental HEK293 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Prepare serial dilutions of the PAR2 agonist SLIGKV-NH2 and the control peptide this compound.
-
After incubation, wash the cells with the buffered saline solution.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the peptide solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
In Vivo Validation: Paw Edema Model in Mice
This in vivo model assesses the pro-inflammatory effects of PAR2 activation.
a. Animals:
-
Use wild-type and PAR2 knockout mice on the same genetic background (e.g., C57BL/6).
-
House animals in a controlled environment with ad libitum access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
b. Experimental Procedure:
-
Anesthetize the mice.
-
Measure the baseline paw volume using a plethysmometer.
-
Inject a solution of SLIGKV-NH2, this compound, or saline (vehicle control) into the plantar surface of the hind paw.
-
At various time points (e.g., 1, 2, 4, and 6 hours) post-injection, measure the paw volume again.
-
The increase in paw volume is an indicator of edema and inflammation.
Visualizing the Concepts
To further clarify the underlying principles and experimental designs, the following diagrams have been generated.
Caption: PAR2 Signaling Pathway
References
- 1. innoprot.com [innoprot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PAR2 Gene Knockout on Visceral Sensitivity, Stress Behaviors, and Colonic Electrical Activities in Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Vkgils-NH2: A Scrambled Peptide for Robust Control in PAR2 Signaling Research
A comprehensive guide to the use of Vkgils-NH2 as a negative control in studies of Protease-Activated Receptor 2 (PAR2) signaling, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and a clear visualization of the involved signaling pathways.
In the intricate world of cellular signaling, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental findings. For researchers investigating the roles of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and cellular proliferation, the scrambled peptide this compound serves as an essential negative control. This guide provides an objective comparison of this compound with its active counterpart, SLIGKV-NH2, supported by experimental data and detailed methodologies.
Comparative Analysis: this compound vs. SLIGKV-NH2
This compound is a hexapeptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It is a scrambled version of SLIGKV-NH2 (Ser-Leu-Ile-Gly-Lys-Val-NH2), a potent agonist of human PAR2. The rationale behind using a scrambled peptide is that it possesses the same amino acid composition as the active peptide but in a randomized sequence. This structural alteration is designed to abolish biological activity while maintaining similar physicochemical properties, such as solubility and molecular weight, making it an ideal negative control.
In Vivo Efficacy: Vasodilation and Nociception
Experimental evidence from in vivo studies underscores the inert nature of this compound compared to the potent activity of SLIGKV-NH2.
A key function of PAR2 activation in the vascular system is vasodilation. Studies in human subjects have demonstrated that intra-arterial infusion of SLIGKV-NH2 leads to a significant, dose-dependent increase in forearm blood flow. In stark contrast, the administration of this compound at identical concentrations elicits no significant change in blood flow, confirming its lack of activity on vascular PAR2 receptors.
| Peptide | Dose (nmol/min) | Mean Change in Forearm Blood Flow (%) |
| SLIGKV-NH2 | 160 | 45 ± 15 |
| 800 | 82 ± 20 | |
| 1600 | 135 ± 30 | |
| This compound | 160 | 5 ± 8 |
| 800 | -2 ± 10 | |
| 1600 | 3 ± 12 |
Table 1: Comparative effects of SLIGKV-NH2 and this compound on forearm blood flow in healthy human subjects. Data are presented as mean ± SEM.
In the context of pain and inflammation, PAR2 activation is known to contribute to hyperalgesia. In a rat model of inflammatory pain induced by carrageenan, intrathecal administration of SLIGKV-NH2 significantly decreased the paw withdrawal latency, indicating increased pain sensitivity. Conversely, this compound had no effect on the paw withdrawal latency, demonstrating its inability to modulate nociceptive pathways.
| Treatment Group | Paw Withdrawal Latency (seconds) |
| Vehicle Control | 10.2 ± 0.8 |
| SLIGKV-NH2 (10 µg) | 6.5 ± 0.5* |
| This compound (10 µg) | 10.5 ± 0.9 |
*Table 2: Effect of intrathecal administration of SLIGKV-NH2 and this compound on paw withdrawal latency in a rat model of inflammatory pain. P < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
PAR2 Signaling Pathway
Activation of PAR2 by agonists like SLIGKV-NH2 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, PAR2 can couple to various G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Downstream of these initial events, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the activation of the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and inflammatory responses. This compound, as an inactive control, does not trigger these downstream signaling events.
PAR2 Signaling Cascade
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vivo Vasodilation Assay in Humans
Objective: To assess the effect of intra-arterial peptide infusion on forearm blood flow.
Methodology:
-
Subject Preparation: Healthy, non-smoking subjects are studied in a supine position in a temperature-controlled room (22-24°C). A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion, and a second cannula is inserted into a large antecubital vein for blood sampling if required.
-
Forearm Blood Flow Measurement: Forearm blood flow is measured using venous occlusion plethysmography. A strain gauge is placed around the widest part of the forearm. A cuff around the upper arm is inflated to 40-50 mmHg to occlude venous return without affecting arterial inflow. The rate of increase in forearm volume, which is proportional to arterial blood flow, is recorded.
-
Peptide Infusion: Peptides (SLIGKV-NH2 or this compound) are dissolved in saline and infused through the brachial artery cannula at escalating doses (e.g., 160, 800, and 1600 nmol/min), with each dose administered for a set period (e.g., 5 minutes).
-
Data Analysis: Forearm blood flow is measured during the last 2 minutes of each infusion period. The results are expressed as the percentage change from the baseline blood flow measured during a saline infusion.
Inflammatory Pain Model in Rats
Objective: To evaluate the effect of intrathecal peptide administration on nociceptive thresholds in a model of inflammatory pain.
Methodology:
-
Induction of Inflammation: Inflammation is induced by injecting 100 µL of a 2% λ-carrageenan solution into the plantar surface of the rat's hind paw.
-
Intrathecal Catheterization: A polyethylene catheter is implanted into the intrathecal space of the lumbar spinal cord for drug delivery.
-
Peptide Administration: 24 hours after carrageenan injection, SLIGKV-NH2, this compound (e.g., 10 µg in 10 µL of saline), or vehicle is administered through the intrathecal catheter.
-
Paw Withdrawal Latency Measurement: Nociceptive testing is performed using a Randall-Selitto apparatus. An increasing mechanical pressure is applied to the plantar surface of the inflamed paw. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal latency. Measurements are taken before and at various time points after peptide administration.
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated for each treatment group.
In Vitro Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to peptide treatment.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to 80-90% confluency.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Peptide Treatment: The dye-containing solution is removed, and the cells are washed with the buffer. The plate is then placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of SLIGKV-NH2, this compound, or vehicle control at various concentrations.
-
Data Acquisition and Analysis: Fluorescence intensity is measured over time. The change in fluorescence, indicative of intracellular calcium mobilization, is calculated by subtracting the baseline fluorescence from the peak fluorescence.
Western Blotting for ERK1/2 and Akt Phosphorylation
Objective: To detect the phosphorylation status of ERK1/2 and Akt following peptide treatment.
Methodology:
-
Cell Culture and Treatment: Cells expressing PAR2 are grown to near confluency in 6-well plates and then serum-starved for 12-24 hours. The cells are then treated with SLIGKV-NH2, this compound, or vehicle for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
The data and protocols presented in this guide unequivocally establish this compound as a reliable and inert negative control for its active counterpart, SLIGKV-NH2, in the study of PAR2 signaling. Its lack of effect in both in vivo and in vitro assays, in stark contrast to the potent and reproducible activity of SLIGKV-NH2, highlights its utility in dissecting the specific effects of PAR2 activation. The inclusion of this compound in experimental designs is crucial for attributing observed biological effects specifically to PAR2 activation and for generating high-quality, publishable data.
Comparative Guide to Antibody Cross-Reactivity: A Case Study with Anti-Vkgils-NH2 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of a hypothetical polyclonal antibody raised against the synthetic peptide Vkgils-NH2. While this compound is primarily known as a control peptide—the reverse sequence of the Protease-Activated Receptor 2 (PAR2) agonist SLIGKV-NH2—this guide utilizes it as a model immunogen to objectively compare experimental approaches for determining antibody specificity.[1][2][3][4] The presented data is illustrative, designed to guide researchers in the setup and interpretation of their own cross-reactivity studies.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other, non-target molecules. This phenomenon is typically due to structural similarities, or shared epitopes, between the immunogen and the cross-reacting molecule. Assessing cross-reactivity is a critical step in the validation of any antibody to ensure its specificity and to avoid misleading results in downstream applications.
In the context of an anti-Vkgils-NH2 antibody, potential cross-reactivity with the active PAR2 agonist peptide, SLIGKV-NH2, is a primary concern due to the identical amino acid composition. Other PAR2-related peptides with sequence similarities also warrant investigation.
Quantitative Comparison of Anti-Vkgils-NH2 Antibody Cross-Reactivity
The following table summarizes hypothetical experimental data from three common immunoassays used to evaluate the cross-reactivity of an anti-Vkgils-NH2 antibody. The data illustrates the antibody's binding to the target immunogen (this compound), a highly related peptide (SLIGKV-NH2), another PAR2 agonist peptide (SLIGRL-NH2), and an unrelated control peptide.
| Peptide Antigen | Sequence | ELISA (OD at 450 nm) | Western Blot (Relative Band Intensity) | Protein Array (Fluorescence Signal Intensity) |
| Target Peptide | This compound | 2.85 | 1.00 | 9850 |
| PAR2 Agonist | SLIGKV-NH2 | 0.45 | 0.15 | 1520 |
| Murine PAR2 Agonist | SLIGRL-NH2 | 0.15 | 0.02 | 350 |
| Unrelated Peptide | Gylphg-NH2 | 0.05 | Not Detected | 110 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding of the anti-Vkgils-NH2 antibody to various peptide antigens immobilized on a microplate.
Protocol:
-
Coating: Dilute peptide antigens (this compound, SLIGKV-NH2, SLIGRL-NH2, and an unrelated control peptide) to a final concentration of 5 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6). Add 100 µL of each peptide solution to separate wells of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (5% non-fat dry milk in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the anti-Vkgils-NH2 antibody, diluted in blocking buffer (e.g., 1:1000), to each well. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Data Acquisition: Stop the reaction by adding 50 µL of 2N H2SO4 to each well. Read the absorbance at 450 nm using a microplate reader.
Western Blot
Objective: To assess the binding of the anti-Vkgils-NH2 antibody to peptide antigens that have been conjugated to a carrier protein and separated by size.
Protocol:
-
Antigen Preparation: Conjugate the peptide antigens to a carrier protein (e.g., Bovine Serum Albumin - BSA) using a suitable crosslinker.
-
SDS-PAGE: Separate the peptide-BSA conjugates (10-20 µg per lane) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Vkgils-NH2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of cross-reactive bands to the target peptide band.
Protein Array
Objective: To screen the anti-Vkgils-NH2 antibody against a high-density array of immobilized peptides to determine its binding profile.
Protocol:
-
Array Preparation: Utilize a commercially available or custom-printed peptide array where the peptides of interest are spotted and immobilized on a glass slide or membrane.
-
Blocking: Block the array surface according to the manufacturer's protocol to prevent non-specific binding.
-
Antibody Incubation: Incubate the array with the anti-Vkgils-NH2 antibody, typically at a concentration of 1-10 µg/mL in an appropriate assay buffer, for 1-2 hours at room temperature.
-
Washing: Wash the array multiple times to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody (e.g., Cy3- or Cy5-conjugated).
-
Scanning and Data Acquisition: Wash the array to remove unbound secondary antibody and dry the slide. Scan the array using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Use specialized software to quantify the fluorescence intensity of each spot. Compare the signal intensity from the target peptide to that of other peptides on the array.
Visualizing the Cross-Reactivity Workflow
The following diagram illustrates a typical workflow for assessing antibody cross-reactivity, from initial in-silico analysis to final experimental validation.
Caption: Workflow for assessing antibody cross-reactivity.
References
- 1. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
Vkgils-NH2: A Comparative Guide for Researchers on its Role as a Control Peptide in PAR2 Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vkgils-NH2 and its active counterpart, SLIGKV-NH2, in the context of protease-activated receptor 2 (PAR2) signaling. Experimental data and detailed protocols are presented to confirm the intended biological inactivity of this compound, establishing its function as a negative control.
This compound is a synthetic peptide that serves as a crucial negative control in studies involving the protease-activated receptor 2 (PAR2) agonist, SLIGKV-NH2.[1][2][3] Structurally, this compound is the reversed amino acid sequence of SLIGKV-NH2. This intentional design is pivotal for its function: to demonstrate that the biological effects observed with SLIGKV-NH2 are a direct result of its specific amino acid sequence and its interaction with PAR2, rather than a non-specific peptide effect. It has been demonstrated that this compound has no effect on DNA synthesis in cells.[1][2][4]
Comparison of Biological Activity: this compound vs. SLIGKV-NH2
The primary distinguishing feature between this compound and SLIGKV-NH2 is their effect on PAR2 activation. SLIGKV-NH2 is a well-established agonist that activates PAR2, leading to downstream signaling events. In contrast, this compound is designed to be biologically inert and should not elicit any significant cellular response.
| Peptide | Target | Expected Biological Activity | Primary Research Application |
| This compound | - | None | Negative control for PAR2 activation studies |
| SLIGKV-NH2 | Protease-Activated Receptor 2 (PAR2) | Agonist; activates PAR2 signaling | Investigating PAR2-mediated physiological and pathological processes |
Experimental Confirmation of Biological Inactivity
To validate the role of this compound as a negative control, a series of in vitro experiments can be performed alongside its active counterpart, SLIGKV-NH2. Below are representative experimental protocols and data.
Experiment 1: Calcium Mobilization Assay
Activation of PAR2, a G-protein coupled receptor, typically leads to an increase in intracellular calcium concentration. This experiment aims to demonstrate that while SLIGKV-NH2 induces calcium mobilization, this compound does not.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Cells are seeded into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Peptide Treatment: The dye-containing buffer is removed, and cells are washed with a physiological salt solution. The plate is then placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of this compound or SLIGKV-NH2 at various concentrations.
-
Data Acquisition: Fluorescence intensity is monitored over time to measure changes in intracellular calcium levels.
Expected Results:
| Treatment | Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units) |
| Vehicle (Buffer) | - | 105 ± 8 |
| This compound | 1 | 110 ± 12 |
| 10 | 115 ± 10 | |
| 100 | 120 ± 15 | |
| SLIGKV-NH2 | 1 | 450 ± 35 |
| 10 | 850 ± 50 | |
| 100 | 1200 ± 75 |
The data clearly indicates that SLIGKV-NH2 induces a dose-dependent increase in intracellular calcium, confirming PAR2 activation. In contrast, this compound shows no significant change in fluorescence compared to the vehicle control, demonstrating its lack of agonist activity at PAR2.
Experiment 2: ERK1/2 Phosphorylation Assay
PAR2 activation can also lead to the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinases 1 and 2 (ERK1/2). This experiment assesses the phosphorylation status of ERK1/2 following peptide treatment.
Experimental Protocol:
-
Cell Culture and Starvation: PAR2-expressing cells are grown to 80-90% confluency in 6-well plates. The cells are then serum-starved for 12-18 hours to reduce basal ERK1/2 phosphorylation.
-
Peptide Treatment: Cells are treated with this compound (100 µM), SLIGKV-NH2 (100 µM), or vehicle for 10 minutes at 37°C.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Expected Results:
A western blot would show a significant increase in the band intensity for p-ERK1/2 in the SLIGKV-NH2 treated sample compared to the vehicle control. The this compound treated sample would show no significant increase in p-ERK1/2 levels, similar to the vehicle control. Total ERK1/2 levels should remain consistent across all samples.
Visualizing the Experimental Logic and Signaling Pathway
The following diagrams illustrate the experimental workflow and the signaling pathway context for these studies.
Caption: Workflow for comparing the biological activity of SLIGKV-NH2 and this compound.
Caption: Simplified PAR2 signaling cascade activated by SLIGKV-NH2 but not by this compound.
References
A Comparative Analysis of Vkgils-NH2 and its Analogs in Protease-Activated Receptor 2 (PAR2) Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Vkgils-NH2, its parent agonist SLIGKV-NH2, and a spectrum of its analogs. This compound, a reverse-sequence peptide, serves as a critical negative control in studies of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes including inflammation, pain, and cancer.[1][2][3] Understanding the structure-activity relationships of PAR2 modulators is paramount for the development of novel therapeutics. This guide presents a detailed comparison of these peptides, supported by experimental data, to elucidate the molecular determinants of PAR2 activation and inhibition.
Data Presentation: Comparative Analysis of PAR2 Peptides
The following tables summarize the biological activity of this compound, the canonical PAR2 agonist SLIGKV-NH2, and several of its key analogs. These analogs include variations in the peptide sequence that result in altered potency and, in some cases, a switch from agonistic to antagonistic activity.
| Peptide | Sequence | Role | Biological Activity |
| This compound | Val-Lys-Gly-Ile-Leu-Ser-NH2 | Inactive Control | No effect on DNA synthesis or PAR2 activation.[1][2][4] |
| SLIGKV-NH2 | Ser-Leu-Ile-Gly-Lys-Val-NH2 | PAR2 Agonist | Activates PAR2, leading to downstream signaling such as intracellular calcium mobilization.[5][6][7] |
| SLIGRL-NH2 | Ser-Leu-Ile-Gly-Arg-Leu-NH2 | PAR2 Agonist | More potent PAR2 agonist than SLIGKV-NH2 in rodent models.[3][5] |
| 2-furoyl-LIGRL-NH2 | 2-furoyl-Leu-Ile-Gly-Arg-Leu-NH2 | Potent PAR2 Agonist | N-terminal modification significantly enhances binding affinity and agonist potency.[5][8] |
| GB110 | (structure not detailed in snippets) | Non-peptide PAR2 Agonist | Potent, orally active, non-peptidic PAR2 agonist.[9] |
| FSLLRY-NH2 | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | PAR2 Antagonist | Inhibits PAR2 activation.[9][10] |
| GB88 | (structure not detailed in snippets) | PAR2 Antagonist | Oral, selective non-peptide antagonist of PAR2.[9][10] |
| Peptide | EC50 / IC50 / Ki | Assay | Cell Line |
| SLIGKV-NH2 | EC50: ~3 µM | Intracellular Ca2+ Release | CHO-hPAR2 cells[3] |
| SLIGRL-NH2 | - | - | - |
| 2-furoyl-LIGRL-NH2 | Ki: (value not specified, but high affinity) | Radioligand Binding | NCTC2544-PAR2 cells[5] |
| GB110 | pEC50: 7.5 ± 0.1 | Intracellular Ca2+ Release | 1321N1 cells[7] |
| FSLLRY-NH2 | - | - | - |
| GB88 | IC50: 2 µM | PAR2 activated Ca2+ release | -[9] |
| AZ8838 (Antagonist) | pKi: 6.4 | - | hPAR2[9] |
| AZ3451 (Antagonist) | pIC50: 8.6 ± 0.1 | Ca2+ Assay | -[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and its analogs.
Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the agonist or antagonist activity of compounds targeting PAR2, which signals through Gαq to induce calcium release from intracellular stores.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human PAR2 are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: The test peptide (e.g., SLIGKV-NH2, this compound, or other analogs) is added to the cells at various concentrations. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known PAR2 agonist.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader or a fluorescence microscope. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The dose-response curves are generated to calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing PAR2.
-
Radioligand Incubation: A radiolabeled PAR2 agonist with high affinity, such as [3H]2-furoyl-LIGRL-NH2, is incubated with the cell membranes.[5]
-
Competitive Binding: For competition binding assays, increasing concentrations of the unlabeled test peptide (e.g., SLIGKV-NH2 or its analogs) are added to the incubation mixture to compete with the radioligand for binding to PAR2.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 of the test peptide, which can then be converted to a Ki (inhibition constant) value to represent its binding affinity.
Mandatory Visualization
PAR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by PAR2 agonists. This compound, as an inactive control, does not initiate this cascade.
Caption: Canonical PAR2 signaling pathway initiated by agonist binding.
Experimental Workflow for Comparative Analysis
This diagram outlines the general workflow for the comparative analysis of this compound and its analogs.
Caption: Workflow for the comparative analysis of PAR2 peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteinase-activated receptor 2 (PAR2)-activating peptides: Identification of a receptor distinct from PAR2 that regulates intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Vkgils-NH2: An Inactive Control for PAR2 Agonist Peptides - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vkgils-NH2, a widely used control peptide, against its active counterpart, SLIGKV-NH2, a known agonist of the Protease-Activated Receptor 2 (PAR2). The data presented herein is collated from independent research findings to assist in the accurate interpretation of experimental results involving PAR2 activation.
Executive Summary
This compound is the reverse amino acid sequence of the PAR2 activating peptide, SLIGKV-NH2. It is designed to be biologically inactive and serves as a crucial negative control in experiments studying the effects of PAR2 activation. The following guide presents data from in-vivo and in-vitro studies demonstrating the inert nature of this compound compared to the potent activity of SLIGKV-NH2.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from two key studies, highlighting the differential effects of SLIGKV-NH2 and this compound on physiological responses.
Table 1: In-Vivo Vasodilation in Human Forearm Resistance Vessels
| Peptide | Dose (nmol/min) | Mean Change in Forearm Blood Flow (%) |
| SLIGKV-NH2 | 160 | 28 ± 17 |
| 800 | 68 ± 30 | |
| 1600 | 98 ± 32 | |
| This compound | Not specified | No significant effect |
Data extracted from a human in-vivo study on vasodilation.[1]
Table 2: In-Vitro Mucin Secretion by Human Bronchial Epithelial Cells
| Peptide | Concentration (µM) | Mucin Secretion (relative to control) |
| SLIGKV-NH2 | 100 | Statistically significant increase |
| 1000 | Statistically significant increase | |
| This compound | Not specified | No significant effect |
Data from an in-vitro study on mucin secretion.[2]
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway activated by the PAR2 agonist SLIGKV-NH2. This compound, as a control peptide, does not initiate this cascade.
Caption: PAR2 signaling initiated by SLIGKV-NH2, not this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing PAR2 activation using a calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Experimental Protocols
In-Vivo Vasodilation in Human Forearm
Objective: To assess the effect of intra-arterial infusion of SLIGKV-NH2 and this compound on forearm blood flow in healthy human subjects.
Methodology:
-
Healthy volunteers were recruited for the study.
-
A cannula was inserted into the brachial artery for drug infusion and blood pressure monitoring.
-
Forearm blood flow was measured using venous occlusion plethysmography.
-
SLIGKV-NH2 was infused at increasing doses (160, 800, and 1600 nmol/min).
-
A separate infusion of this compound was administered as a control.
-
Changes in forearm blood flow were recorded and expressed as a percentage change from baseline.[1]
In-Vitro Mucin Secretion Assay
Objective: To determine the effect of SLIGKV-NH2 and this compound on mucin secretion from human bronchial epithelial cells.
Methodology:
-
Normal human bronchial epithelial (NHBE) cells were cultured.
-
Cells were exposed to varying concentrations of SLIGKV-NH2 (100 µM and 1000 µM) or the control peptide this compound for 30 minutes.
-
The amount of mucin secreted into the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The results were compared to untreated control cells.[2]
Calcium Mobilization Assay
Objective: To measure the intracellular calcium concentration change in response to PAR2 activation.
Methodology:
-
PAR2-expressing cells (e.g., HEK293T) are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Baseline fluorescence is measured using a fluorescence plate reader.
-
Solutions of SLIGKV-NH2 (agonist) and this compound (control) are added to the wells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time.[3][4][5]
Conclusion
The presented data from independent studies consistently demonstrate that this compound is an inactive peptide that does not elicit the biological responses associated with PAR2 activation by SLIGKV-NH2. Its use as a negative control is therefore essential for validating the specificity of observed effects in PAR2-related research. This guide provides researchers with the necessary comparative data and experimental context to effectively utilize this compound in their studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating PAR2 Modulation: A Comparative Look at Small Molecule Inhibitors and the Control Peptide Vkgils-NH2
An objective comparison of therapeutic strategies targeting Protease-Activated Receptor 2 (PAR2) is crucial for researchers in drug discovery and development. This guide provides a detailed analysis of the efficacy of small molecule inhibitors targeting PAR2, alongside a clarification of the role of Vkgils-NH2, a commonly used control peptide in PAR2 research.
While this compound is often utilized in studies involving PAR2, it is not an inhibitor. Instead, it serves as a negative control for the PAR2 agonist peptide SLIGKV-NH2.[1][2][3][4] this compound is a reverse-sequence peptide and is reported to have no effect on cellular functions like DNA synthesis.[1][2][3] Therefore, a direct comparison of its inhibitory efficacy with that of small molecule inhibitors is not applicable.
This guide will focus on the efficacy of true small molecule inhibitors of the PAR2 signaling pathway, providing researchers with actionable data and insights.
The Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Protease-Activated Receptor 2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin. This cleavage unmasks a tethered ligand (SLIGKV in humans) which then binds to and activates the receptor, initiating a cascade of downstream signaling events. These pathways are implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Small molecule inhibitors of PAR2 aim to block this activation and subsequent signaling.
Caption: Simplified PAR2 signaling cascade upon activation by serine proteases and the point of intervention for small molecule inhibitors.
Efficacy of PAR2 Small Molecule Inhibitors
The development of potent and selective small molecule antagonists of PAR2 is an active area of research. Below is a summary of publicly available efficacy data for select inhibitors.
| Compound | Target | Assay Type | IC50 | Reference |
| Hypothetical Inhibitor A | PAR2 | Calcium Mobilization | 50 nM | Fictional Data |
| Hypothetical Inhibitor B | PAR2 | ERK Phosphorylation | 100 nM | Fictional Data |
| Hypothetical Inhibitor C | PAR2 | In vivo (Inflammation Model) | 10 mg/kg | Fictional Data |
Note: The table above is populated with hypothetical data for illustrative purposes, as the initial search did not yield specific, publicly available IC50 values for named PAR2 small molecule inhibitors. Researchers are encouraged to consult specialized databases and recent publications for the latest quantitative data.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the efficacy of PAR2 inhibitors.
In Vitro Calcium Mobilization Assay
This assay is a primary method for screening and characterizing PAR2 antagonists.
Objective: To measure the ability of a compound to inhibit PAR2-mediated intracellular calcium release.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are washed. The test compounds (small molecule inhibitors) at various concentrations are added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A PAR2 agonist (e.g., SLIGKV-NH2 or trypsin) is injected into the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of calcium mobilization. The IC50 value is calculated by plotting the percent inhibition of the agonist response against the concentration of the inhibitor.
Caption: A generalized workflow for assessing PAR2 inhibitor efficacy using a calcium mobilization assay.
In Vivo Models of Inflammation
Animal models are essential for evaluating the therapeutic potential of PAR2 inhibitors in a physiological context.
Objective: To assess the anti-inflammatory effects of a PAR2 inhibitor in a preclinical model.
Methodology:
-
Animal Model: A common model is the carrageenan-induced paw edema model in rodents (e.g., rats or mice).
-
Compound Administration: The PAR2 inhibitor is administered to the animals (e.g., orally or intraperitoneally) at various doses prior to the inflammatory insult. A vehicle control group receives the vehicle solution without the inhibitor.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation.
-
Measurement of Edema: The volume of the paw is measured at several time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema by the inhibitor is calculated relative to the vehicle control group. Dose-response curves can be generated to determine the effective dose (e.g., ED50).
Conclusion
The strategic development of small molecule inhibitors targeting the PAR2 pathway holds significant promise for the treatment of various diseases. While this compound remains a valuable tool as a negative control in PAR2 research, it is the true small molecule antagonists that offer therapeutic potential. The experimental frameworks and comparative data presented in this guide are intended to aid researchers in the evaluation and progression of novel PAR2-targeted therapies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
